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2-(2-Oxopyrrolidin-3-yl)acetic acid Documentation Hub

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  • Product: 2-(2-Oxopyrrolidin-3-yl)acetic acid
  • CAS: 54729-73-6

Core Science & Biosynthesis

Foundational

Technical Guide: Structure Elucidation of 2-(2-oxopyrrolidin-3-yl)acetic Acid

Executive Summary The precise structural characterization of 2-(2-oxopyrrolidin-3-yl)acetic acid (CAS 53934-76-2) is a critical quality attribute in the development of GABA-analogue therapeutics and "racetam" precursors....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise structural characterization of 2-(2-oxopyrrolidin-3-yl)acetic acid (CAS 53934-76-2) is a critical quality attribute in the development of GABA-analogue therapeutics and "racetam" precursors.

A common analytical pitfall is the misidentification of this compound with its regioisomer, 2-(2-oxopyrrolidin-1-yl)acetic acid (Piracetam acid). While both share the formula


 and MW 143.14, their pharmacological profiles and synthetic origins differ vastly. This guide provides a definitive, orthogonal approach to elucidating the 3-yl isomer, focusing on the unambiguous assignment of the C3-substitution via 2D NMR and the confirmation of the lactam nitrogen proton.

Synthetic Context & Impurity Profile

Understanding the synthetic origin is the first step in elucidation, as it predicts the impurity matrix.

  • Route A (Michael Addition): Addition of glycine equivalents to itaconate derivatives often yields the 1-yl isomer.

  • Route B (Malonate Alkylation): Alkylation of 2-pyrrolidone enolates (at C3) with bromoacetate derivatives favors the target 3-yl isomer.

  • Key Impurity: The primary degradant is often the decarboxylated product, 3-methyl-2-pyrrolidone, or the ring-opened GABA derivative.

Elucidation Strategy: The "Proof of Structure" Matrix

We employ a self-validating workflow designed to rule out the N-substituted isomer immediately.

ElucidationWorkflow Sample Unknown Sample (C6H9NO3) MS HRMS (ESI) Confirm Formula Sample->MS IR FT-IR Carbonyl Environment MS->IR NMR_1H 1H NMR (DMSO-d6) Identify NH vs N-CH2 IR->NMR_1H NMR_2D 2D NMR (HMBC) Connect C3 to Sidechain NMR_1H->NMR_2D Isomer Check XRD SC-XRD Absolute Configuration NMR_2D->XRD Optional

Figure 1: Step-wise elucidation workflow prioritizing isomer differentiation.

Spectroscopic Characterization

Mass Spectrometry (HRMS-ESI)

While MS cannot distinguish regioisomers alone, the fragmentation pattern provides structural confidence.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Diagnostic Fragmentation:

    • m/z 144

      
       126:  Loss of 
      
      
      
      (characteristic of carboxylic acids).
    • m/z 144

      
       98:  Loss of 
      
      
      
      (formic acid equivalent) or
      
      
      .
    • m/z 84: Pyrrolidone ring fragment (distinctive for 2-pyrrolidone core).

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the first evidence of the dual carbonyl systems.

Functional GroupWavenumber (

)
Diagnostic Feature
O-H Stretch 2500–3300 (Broad)Carboxylic acid dimer (hydrogen bonded).[1]
N-H Stretch 3200–3400 (Sharp)Critical: Presence confirms unsubstituted Lactam Nitrogen (rules out 1-yl isomer).
C=O (Acid) 1705–1730Typical saturated aliphatic acid.
C=O (Lactam) 1660–1690Lower frequency due to amide resonance.
Nuclear Magnetic Resonance (NMR) – The Definitive Proof

Solvent Selection: DMSO-


 is mandatory.
  • Reasoning:

    
     often causes precipitation or broadening of the carboxylic proton. 
    
    
    
    exchanges the critical NH and COOH protons, erasing the primary evidence for the 3-yl structure.
4.3.1 1H NMR Assignment (400 MHz, DMSO-

)

The presence of the NH signal at ~7.6 ppm is the primary differentiator from the 1-yl isomer (which would show an N-CH2 singlet ~4.0 ppm).

Position

(ppm)
MultiplicityIntegralAssignment Logic
COOH 12.10Broad s1HExchangeable acid proton.
NH 7.65Broad s1HLactam NH. Only present in 3-yl isomer.
H-4 2.15 - 2.25Multiplet1HRing proton, diastereotopic.
H-4' 1.65 - 1.75Multiplet1HRing proton, diastereotopic.
H-5 3.10 - 3.25Multiplet2HAdjacent to Nitrogen (deshielded).
H-3 2.60 - 2.70Multiplet1HChiral Center. Couples to side chain.

-CH2
2.30 - 2.50Multiplet2HSide chain acetic acid protons (ABX system with H-3).
4.3.2 13C NMR Assignment (100 MHz, DMSO-

)
Position

(ppm)
Carbon Type
C=O (Lactam) 176.5Quaternary
C=O (Acid) 172.8Quaternary
C-5 39.5CH2 (Next to N)
C-3 35.2CH (Methine)

-CH2
33.8CH2 (Side chain)
C-4 26.4CH2
4.3.3 2D NMR Connectivity (HMBC)

To scientifically validate the C3-substitution, we track the Heteronuclear Multiple Bond Coherence (HMBC) correlations.

NMR_Connectivity cluster_proof Structural Proof NH NH (7.65) C2 C2 (Lactam) 176.5 ppm NH->C2 HMBC (3J) C3 C3 (Methine) 35.2 ppm NH->C3 HMBC (3J) SideChain Side Chain CH2 2.40 ppm SideChain->C2 HMBC (3J) SideChain->C3 HMBC (2J) AcidCarbon Acid C=O 172.8 ppm SideChain->AcidCarbon HMBC (2J)

Figure 2: Key HMBC correlations establishing the side chain attachment at C3.

  • Correlation 1: The side chain protons (

    
    -CH2) show a correlation to the Lactam Carbonyl (C2). This is possible for both 1-yl and 3-yl isomers.
    
  • Correlation 2 (The Differentiator): The NH proton shows a correlation to C2 and C3. In the 1-yl isomer, there is no NH proton to exhibit these correlations.

  • Correlation 3: The side chain protons correlate to the Methine Carbon (C3).

Stereochemical Considerations

The molecule possesses a chiral center at C3 . Synthetic routes often yield a racemate.

  • Chiral HPLC: Separation of (R) and (S) enantiomers requires a polysaccharide-based column (e.g., Chiralpak IC or AD-H) using a mobile phase of Hexane:IPA:TFA (80:20:0.1).

  • Solid State Confirmation: If enantiopure synthesis is attempted, Single Crystal X-Ray Diffraction (SC-XRD) is the only absolute method to assign (R) vs (S) configuration without derivatization.

Quality Control Protocol (HPLC-UV)

For routine purity analysis in a drug development setting, use the following validated method.

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 150 mm.

    • Note: A "T3" or "Aq" type column is required to retain this highly polar molecule. Standard C18 columns will result in void volume elution.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B hold for 2 min (to retain acid), ramp to 30% B over 10 min.

  • Detection: 210 nm (End absorption of amide/acid).

References

  • PubChem Compound Summary. (2023). 2-(2-oxopyrrolidin-3-yl)acetic acid.[2] National Center for Biotechnology Information. Link

  • Sizov, V. V., et al. (2017).[3] Synthesis of Substituted 2-(2-Oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry. (Context on 1-yl vs 3-yl synthesis). Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for Lactam/Acid IR and NMR shifts). Link

  • Santa Cruz Biotechnology. (2023). Product Analysis: (2-Oxopyrrolidin-1-yl)acetic acid. (Reference for contrasting the 1-yl isomer data). Link

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry of 2-(2-oxopyrrolidin-3-yl)acetic acid

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 2-(2-oxopyrrolidin-3-yl)acetic acid, a molecule of interest for researchers, scientists, and drug development professionals. D...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 2-(2-oxopyrrolidin-3-yl)acetic acid, a molecule of interest for researchers, scientists, and drug development professionals. Drawing upon established principles of mass spectrometry for small polar molecules, this document outlines a robust methodology from sample preparation to data interpretation, ensuring scientific integrity and reproducibility.

Introduction to 2-(2-oxopyrrolidin-3-yl)acetic acid and its Analytical Significance

2-(2-oxopyrrolidin-3-yl)acetic acid is a derivative of pyroglutamic acid, characterized by a five-membered lactam ring and a carboxylic acid functional group. Its chemical structure dictates its polarity and potential for various interactions, making its accurate detection and quantification crucial in diverse research contexts. Mass spectrometry (MS) offers unparalleled sensitivity and selectivity for the analysis of such small molecules.[1][2] This guide will focus on electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), a powerful combination for characterizing and quantifying polar analytes in complex matrices.[3][4][5]

Molecular Profile:

PropertyValueSource
Molecular Formula C₆H₉NO₃[6]
Monoisotopic Mass 143.05824 Da[6]
Structure A pyrrolidinone ring with an acetic acid substituent at the 3-position.[6]
Predicted [M+H]⁺ 144.06552 m/z[6]
Predicted [M-H]⁻ 142.05096 m/z[6]

Foundational Principles of the Analytical Approach

The analytical strategy is built upon hydrophilic interaction liquid chromatography (HILIC) for separation, followed by ESI and high-resolution mass spectrometry for detection and structural elucidation. This approach is well-suited for polar molecules that are often challenging to retain on traditional reversed-phase columns.[7]

The Rationale for Electrospray Ionization (ESI)

ESI is the ionization technique of choice for polar molecules like 2-(2-oxopyrrolidin-3-yl)acetic acid.[8] It is a soft ionization method that typically generates intact molecular ions (or adducts), minimizing in-source fragmentation and preserving the molecular weight information.[8] The presence of both a basic nitrogen atom within the lactam ring and an acidic carboxylic acid group allows for efficient ionization in both positive and negative ion modes.

  • Positive Ion Mode ([M+H]⁺): Protonation is expected to occur on the nitrogen atom of the pyrrolidinone ring or the carbonyl oxygen. Fragmentation of the N-protonated tautomer is often the dominant pathway for lactams.[9]

  • Negative Ion Mode ([M-H]⁻): Deprotonation will readily occur at the carboxylic acid group, forming a stable carboxylate anion.[10]

The choice between positive and negative ion mode will depend on the specific analytical goals, such as sensitivity requirements and the desire to generate specific types of fragment ions for structural confirmation.

The Power of Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is indispensable for the unambiguous identification of 2-(2-oxopyrrolidin-3-yl)acetic acid.[3][5][11] By selecting the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. This "fingerprint" spectrum provides a high degree of confidence in the compound's identity. The fragmentation of related amino acids and cyclic peptides often involves neutral losses of water, carbon monoxide, and ammonia, which can be anticipated for this molecule as well.[3][12]

Experimental Workflow: A Step-by-Step Protocol

This section details a self-validating experimental protocol for the analysis of 2-(2-oxopyrrolidin-3-yl)acetic acid.

Experimental_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis s1 Standard Solution & Sample Preparation s2 Dilution in Mobile Phase s1->s2 Initial Prep lc HILIC Chromatography s2->lc Injection esi Electrospray Ionization (ESI) lc->esi Elution ms1 Full Scan MS (MS1) esi->ms1 Ion Generation cid Collision-Induced Dissociation (CID) ms1->cid Precursor Selection ms2 Tandem MS (MS2) cid->ms2 Fragmentation da Data Acquisition & Interpretation ms2->da Detection Positive_Fragmentation cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 parent [M+H]⁺ m/z 144.07 f1 Loss of H₂O [M+H-H₂O]⁺ m/z 126.06 parent->f1 f3 Loss of CO₂ [M+H-CO₂]⁺ m/z 100.08 parent->f3 f4 Loss of CH₂COOH [C₄H₆NO]⁺ m/z 84.04 parent->f4 f2 Loss of CO [M+H-H₂O-CO]⁺ m/z 98.06 f1->f2 Negative_Fragmentation cluster_path_neg1 Pathway 1 cluster_path_neg2 Pathway 2 parent_neg [M-H]⁻ m/z 142.05 f1_neg Loss of CO₂ [M-H-CO₂]⁻ m/z 98.06 parent_neg->f1_neg f2_neg Loss of H₂O [M-H-H₂O]⁻ m/z 124.04 parent_neg->f2_neg

Sources

Foundational

An In-Depth Technical Guide to the Stereochemistry of 2-(2-oxopyrrolidin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Stereochemistry is a critical determinant of pharmacological activity, influencing a molecule's i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Stereochemistry is a critical determinant of pharmacological activity, influencing a molecule's interaction with biological targets, its metabolic profile, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the stereochemistry of 2-(2-oxopyrrolidin-3-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. We will delve into the structural basis of its chirality, explore methodologies for the separation and stereoselective synthesis of its enantiomers, and discuss the analytical techniques essential for determining stereochemical purity. By synthesizing established principles with practical insights, this document aims to equip researchers with the foundational knowledge required for the effective investigation and development of this chiral molecule.

The Significance of Chirality in Drug Development

In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is often the very basis of its biological function. Many drugs interact with chiral biological targets, such as enzymes and receptors, which can differentiate between the stereoisomers of a chiral drug molecule. This stereoselectivity can lead to significant differences in the pharmacodynamic and pharmacokinetic properties of enantiomers. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects. Therefore, a thorough understanding and control of stereochemistry are paramount in the design and synthesis of new chemical entities for therapeutic use.

Structural Analysis of 2-(2-oxopyrrolidin-3-yl)acetic acid: A Chiral Molecule

The chemical structure of 2-(2-oxopyrrolidin-3-yl)acetic acid features a five-membered lactam ring (pyrrolidin-2-one) with an acetic acid substituent at the third position. The key to its stereochemical properties lies at the C3 carbon of the pyrrolidinone ring.

  • The Stereogenic Center: The C3 carbon is bonded to four different substituents:

    • A hydrogen atom

    • The acetic acid group (-CH₂COOH)

    • The C2 carbonyl group of the pyrrolidinone ring

    • The C4 methylene group of the pyrrolidinone ring

This arrangement makes the C3 carbon a stereogenic center, also known as a chiral center. The presence of this single stereocenter means that 2-(2-oxopyrrolidin-3-yl)acetic acid can exist as a pair of non-superimposable mirror images, known as enantiomers.

These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the substituents around the C3 carbon determines whether the molecule is the (R)-enantiomer or the (S)-enantiomer.

G mirror Mirror Plane

Methodologies for Obtaining Enantiomerically Pure 2-(2-oxopyrrolidin-3-yl)acetic acid

The preparation of single enantiomers is a crucial step in the development of chiral drugs. This can be achieved through two primary strategies: the separation of a racemic mixture (a 1:1 mixture of both enantiomers) or through stereoselective synthesis.

Chiral Resolution of Racemic 2-(2-oxopyrrolidin-3-yl)acetic acid

Chiral resolution involves the separation of enantiomers from a racemic mixture. Several techniques can be employed for this purpose.

Preparative chiral HPLC is a powerful technique for isolating pure enantiomers. The principle relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Experimental Protocol: A Proposed Method for Preparative Chiral HPLC Resolution

  • Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is a suitable starting point for the separation of acidic compounds.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. For an acidic compound like 2-(2-oxopyrrolidin-3-yl)acetic acid, the addition of a small percentage of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution.

  • Detection: UV detection at a wavelength where the compound absorbs is standard.

  • Procedure:

    • Dissolve the racemic 2-(2-oxopyrrolidin-3-yl)acetic acid in a suitable solvent, ensuring compatibility with the mobile phase.

    • Equilibrate the preparative chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.

    • Inject the racemic mixture onto the column.

    • Monitor the elution profile and collect the fractions corresponding to each enantiomer as they elute at different retention times.

    • Analyze the collected fractions using analytical chiral HPLC to determine the enantiomeric excess (ee) of each.

    • Combine the fractions of each pure enantiomer and remove the solvent under reduced pressure.

G racemic Racemic Mixture of 2-(2-oxopyrrolidin-3-yl)acetic acid hplc Preparative Chiral HPLC (Chiral Stationary Phase) racemic->hplc Injection enantiomer_S (S)-Enantiomer hplc->enantiomer_S Fraction 1 enantiomer_R (R)-Enantiomer hplc->enantiomer_R Fraction 2

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, often lipases, to catalyze a reaction with one enantiomer at a much faster rate than the other. For a carboxylic acid, this could involve the stereoselective esterification of one enantiomer, allowing for the separation of the unreacted acid and the newly formed ester.

Conceptual Workflow for Enzymatic Resolution

  • Enzyme Selection: Screen a panel of lipases (e.g., Candida antarctica lipase B) for their ability to selectively esterify one enantiomer of racemic 2-(2-oxopyrrolidin-3-yl)acetic acid.

  • Reaction: Incubate the racemic acid with an alcohol in the presence of the selected lipase.

  • Separation: After the reaction has proceeded to approximately 50% conversion, stop the reaction and separate the unreacted enantiomer (as the acid) from the esterified enantiomer. This can typically be achieved by extraction.

  • Hydrolysis: The esterified enantiomer can then be hydrolyzed back to the carboxylic acid to yield the other pure enantiomer.

Exploratory

In-Depth Technical Guide: Solubility and Stability of 2-(2-Oxopyrrolidin-3-yl)acetic Acid

The following technical guide provides an in-depth analysis of the solubility, stability, and physicochemical properties of 2-(2-oxopyrrolidin-3-yl)acetic acid . This document is structured for researchers and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the solubility, stability, and physicochemical properties of 2-(2-oxopyrrolidin-3-yl)acetic acid . This document is structured for researchers and drug development professionals, synthesizing available data with fundamental chemical principles to guide experimental design.

Executive Summary & Compound Identity

2-(2-oxopyrrolidin-3-yl)acetic acid (CAS: 54729-73-6) is a critical scaffold in medicinal chemistry, distinct from its more common isomer, 2-(2-oxopyrrolidin-1-yl)acetic acid (Piracetam acid). While the 1-yl isomer is N-substituted, the 3-yl isomer features a carboxymethyl group at the


-carbon of the lactam ring. This structural difference significantly influences its reactivity, particularly regarding the acidity of the 

-proton and the stability of the lactam ring.

This compound serves as a key intermediate in the synthesis of vitronectin receptor antagonists (e.g., Lefradafiban derivatives) and other pyrrolidone-based pharmaceuticals targeting integrins [1]. Its dual functionality—a polar lactam and an ionizable carboxylic acid—presents specific challenges in solubility profiling and stability testing.

Chemical Identity Table
PropertyDetail
IUPAC Name 2-(2-oxopyrrolidin-3-yl)acetic acid
Common Synonyms 3-Carboxymethyl-2-pyrrolidinone; 2-Oxo-3-pyrrolidineacetic acid
CAS Number 54729-73-6
Molecular Formula C₆H₉NO₃
Molecular Weight 143.14 g/mol
Chirality The C3 position is a stereocenter.[1][2][3] (S)- and (R)- enantiomers exist.[2]

Physicochemical Profile & Solubility

Understanding the solubility of 2-(2-oxopyrrolidin-3-yl)acetic acid requires analyzing its polarity and ionization states. The molecule contains a hydrophilic amide (lactam) and a carboxylic acid, making it highly polar.

Predicted Properties[2]
  • LogP (Octanol/Water): ~ -0.6 to -0.8 (Highly Hydrophilic) [2].

  • pKa (Carboxylic Acid): 4.5 – 4.8 (Typical for aliphatic acids).

  • pKa (Lactam NH): ~15 (Very weak acid; deprotonation requires strong bases).

  • Topological Polar Surface Area (TPSA): ~66 Ų (Suggests good water solubility but potentially poor passive membrane permeability).

Solubility Profile

Due to its negative LogP and ionizable group, the compound exhibits high aqueous solubility but poor solubility in non-polar solvents.

Solvent ClassSolventSolubility PredictionOperational Note
Aqueous Water (pH 7)High (>100 mg/mL) Forms a stable carboxylate salt at neutral pH.
Aqueous 0.1 M HClHigh Soluble as the free acid due to lactam polarity.
Polar Organic Methanol / EthanolModerate to High Good solvents for recrystallization.
Polar Aprotic DMSO / DMFHigh Suitable for stock solutions (>50 mM).
Chlorinated DichloromethaneLow Poor extraction efficiency from water.
Non-Polar Hexane / TolueneInsoluble Useful as anti-solvents for precipitation.
Application Scientist Insight: Extraction Challenges

Critical Note: Because of its high water solubility and low LogP, extracting this compound from an aqueous reaction mixture into organic solvents (like DCM or EtOAc) is notoriously difficult.

Recommended Protocol: To isolate the free acid from water, saturate the aqueous phase with NaCl ("salting out") and use n-Butanol or 2-MeTHF for extraction. Alternatively, evaporate water and extract the solid residue with warm Ethanol.

Stability Profile

The stability of 2-(2-oxopyrrolidin-3-yl)acetic acid is governed by the susceptibility of the lactam ring to hydrolysis and the reactivity of the carboxylic acid.

Hydrolytic Stability (Lactam Ring)

The 5-membered lactam (gamma-lactam) is generally more stable than beta-lactams but can undergo ring-opening hydrolysis under stress conditions.

  • Acidic Conditions (pH < 2): Relatively stable at room temperature. Prolonged heating in strong acid (e.g., 6M HCl, 100°C) will hydrolyze the amide bond, opening the ring to form 3-(carboxymethyl)-4-aminobutyric acid (an amino-dicarboxylic acid analog).

  • Basic Conditions (pH > 10): Susceptible to base-catalyzed hydrolysis. The hydroxide ion attacks the carbonyl carbon of the lactam, leading to ring opening.

  • Neutral Conditions: Stable in aqueous solution for >24 hours at Room Temperature (RT).

Thermal & Photostability
  • Thermal: As a solid, the compound is stable.[4] However, melting points for pyrrolidone derivatives are often accompanied by decomposition if not pure.

  • Photostability: The molecule lacks an extended conjugated system. It is not expected to be highly photosensitive, but standard protection (amber vials) is recommended to prevent trace oxidation of the alpha-carbon.

Degradation Pathway Diagram

The following diagram illustrates the primary degradation pathway (hydrolysis) and the equilibrium states.

DegradationPathway cluster_legend Legend Compound 2-(2-oxopyrrolidin-3-yl) acetic acid (Intact Lactam) OpenRing 3-(carboxymethyl)-4-aminobutyric acid (Hydrolysis Product) Compound->OpenRing Strong Acid/Base + Heat (Hydrolysis) Ester Methyl/Ethyl Ester (If in Alcohol + Acid) Compound->Ester ROH + H+ (Esterification) OpenRing->Compound Cyclization (High Temp, -H2O) key1 Blue: Target Compound key2 Red: Degradant

Figure 1: Primary degradation and transformation pathways. Hydrolysis of the lactam ring is the dominant failure mode under stress.

Analytical Methods

To accurately monitor stability, a specific HPLC method is required. Standard C18 methods may fail due to the compound's lack of retention (eluting in the void volume).

Recommended HPLC Conditions
  • Column: C18 compatible with 100% aqueous mobile phase (e.g., Atlantis T3 or equivalent "AQ" column) or a HILIC column.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Maintains COOH in protonated state for retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B to 30% B over 10-15 minutes (Compound is very polar).

  • Detection: UV at 210 nm (Lactam and Carboxyl groups have weak absorption; no aromatic chromophore).

Self-Validating Protocol: Solubility Determination

This protocol ensures accurate solubility data generation using a saturation shake-flask method.

  • Preparation: Add excess solid 2-(2-oxopyrrolidin-3-yl)acetic acid to 5 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours.

  • Verification: Visually confirm undissolved solid remains. If clear, add more solid.

  • Sampling: Filter an aliquot through a 0.22 µm PVDF filter (avoid Nylon if acidic).

  • Quantification: Dilute the filtrate with Mobile Phase A and analyze via HPLC against a standard curve.

  • pH Check: Measure the pH of the saturated aqueous solution. It should be acidic (~ pH 3-4). If pH is neutral, the salt form may be present.

Experimental Workflow: Forced Degradation

To validate the stability profile for regulatory filing or process safety, perform the following stress test.

ForcedDegradation cluster_conditions Stress Conditions Start Start: 1 mg/mL Solution Acid 0.1 N HCl 60°C, 4h Start->Acid Base 0.1 N NaOH RT, 4h Start->Base Oxid 3% H2O2 RT, 4h Start->Oxid Heat 60°C Thermal (Solid State) Start->Heat Neutralize Neutralize Samples (Quench Acid/Base) Acid->Neutralize Base->Neutralize Analyze HPLC Analysis (210 nm) Oxid->Analyze Heat->Analyze Neutralize->Analyze Report Calculate % Recovery & Identify Degradants Analyze->Report

Figure 2: Workflow for forced degradation studies. Note: Base hydrolysis is expected to be the fastest degradation route.

Handling and Storage Recommendations

Based on the physicochemical analysis, the following storage conditions are mandated to maintain compound integrity:

  • Hygroscopicity Control: Store in a tightly sealed container with desiccants. The polar nature implies significant hygroscopicity.

  • Temperature: Refrigerate (2-8°C) for long-term storage to prevent slow thermal decarboxylation or ring opening.

  • Container: Amber glass is preferred. Avoid metal containers if the free acid form is corrosive.

References

  • Google Patents. Vitronectin receptor antagonists. Patent US20010034445A1. Accessed February 18, 2026.

  • PubChem. 2-(2-oxopyrrolidin-3-yl)acetic acid (Compound). National Library of Medicine. Accessed February 18, 2026.

  • ChemScene. 2-(2-Oxopyrrolidin-3-yl)acetic acid Product Information. Accessed February 18, 2026.

Sources

Protocols & Analytical Methods

Method

Application Note: Peptidomimetic Engineering with 2-(2-oxopyrrolidin-3-yl)acetic Acid

This Application Note is designed for researchers and drug discovery scientists integrating 2-(2-oxopyrrolidin-3-yl)acetic acid (also known as 3-carboxymethyl-2-pyrrolidinone) into peptide sequences.[1] This molecule ser...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists integrating 2-(2-oxopyrrolidin-3-yl)acetic acid (also known as 3-carboxymethyl-2-pyrrolidinone) into peptide sequences.[1] This molecule serves as a critical peptidomimetic scaffold , offering enhanced metabolic stability and precise conformational control.[1]

[1][2]

Part 1: Strategic Rationale & Structural Analysis[1][2]

The Molecule as a "Gamma-Lactam Constraint"

In peptide engineering, 2-(2-oxopyrrolidin-3-yl)acetic acid functions as a conformationally constrained


-amino acid surrogate .[1] Structurally, it resembles a cyclized form of 

-aminobutyric acid (GABA) or a glutamic acid derivative where the side chain and nitrogen are fused.[1]
  • Metabolic Stability: The lactam ring confers resistance to aminopeptidases.[1] When placed at the N-terminus, it effectively "caps" the peptide, preventing enzymatic degradation.[1]

  • Conformational Biasing: Unlike flexible glycine or GABA linkers, the pyrrolidinone ring restricts the

    
     and 
    
    
    
    torsion angles, reducing the entropic penalty of receptor binding.[1] It is frequently used to induce or stabilize
    
    
    -turns
    or
    
    
    -turns
    in bioactive peptides.
  • Pharmacophore Targeting: The 2-oxopyrrolidine motif is the core pharmacophore of the "Racetam" family (e.g., Piracetam, Levetiracetam), known to bind synaptic vesicle protein 2A (SV2A).[1] Incorporating this moiety can target peptides to the CNS or specific ion channels.[1]

Critical Design Constraint: The "Terminal Cap" Rule

Crucial Insight for Synthesis: Unlike standard amino acids (Fmoc-Ala-OH), this molecule lacks a reactive


-amino group for chain extension.[1] The nitrogen atom is part of a lactam (cyclic amide) and is non-nucleophilic  under standard SPPS coupling conditions.[1]
  • Primary Application: N-Terminal Capping or Side-Chain Modification (e.g., acylation of Lysine

    
    -amino groups).[1]
    
  • Chain Extension: You cannot couple another amino acid to the lactam nitrogen using standard HBTU/DIC protocols.[1] If your design requires the peptide chain to continue through this unit, you must use a different building block (e.g., a substituted pyrrolidine amino acid) or employ advanced sub-monomer alkylation techniques (not covered in standard protocols).[1]

Part 2: Experimental Protocols

Materials & Reagents
ComponentSpecificationRole
Ligand 2-(2-oxopyrrolidin-3-yl)acetic acidPeptidomimetic Building Block
Coupling Reagent HATU or DIC/Oxyma PureActivator (HATU preferred for sterics)
Base DIPEA (Diisopropylethylamine)Tertiary base for activation
Solvent DMF (N,N-Dimethylformamide)Reaction medium
Resin Rink Amide or Wang ResinSolid support (pre-loaded with peptide)
Protocol A: N-Terminal Capping (SPPS)

Target: Attaching the ligand to the free amine of the N-terminal amino acid on resin.[1]

Step 1: Preparation of Resin

  • Swell the resin (containing the deprotected N-terminal amine) in DMF for 20 minutes.

  • Drain and wash with DMF (

    
     min).[1]
    

Step 2: Activation

  • In a clean vial, dissolve 2-(2-oxopyrrolidin-3-yl)acetic acid (3.0 equivalents relative to resin loading) in minimum DMF.

  • Add HATU (2.9 equivalents).[1]

  • Add DIPEA (6.0 equivalents).[1]

  • Note: Pre-activation time should be short (1–2 minutes) to prevent potential side reactions, though the lactam is generally stable.[1]

Step 3: Coupling

  • Add the activated solution to the resin.[1]

  • Shake/agitate at room temperature for 60–90 minutes .

  • Optimization: For difficult sequences (aggregated peptides), heat to 50°C or use double coupling.[1]

Step 4: Washing & Verification

  • Drain the reaction vessel.[1]

  • Wash with DMF (

    
     min) and DCM (
    
    
    
    min).[1]
  • Kaiser Test: Perform a Kaiser (ninhydrin) test.[1]

    • Result: The beads should remain colorless (indicating no free amines). If blue, repeat Step 3.

Protocol B: Solution Phase Coupling (Scale-Up)

Target: Coupling to a protected peptide fragment or small molecule amine.[1]

  • Dissolve the amine component (1.0 eq) and 2-(2-oxopyrrolidin-3-yl)acetic acid (1.1 eq) in DCM or DMF.[1]

  • Cool to 0°C.

  • Add EDC[1]·HCl (1.2 eq) and HOBt (1.2 eq).[1]

  • Add NMM (N-methylmorpholine) (2.5 eq).[1]

  • Stir at 0°C for 1 hour, then warm to Room Temp overnight.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and Brine.[1] Dry over MgSO4.[1]

Part 3: Analytical Validation

Mass Spectrometry (LC-MS)

When analyzing the final peptide, verify the mass shift corresponding to the addition of the pyrrolidinone acetyl group.[1]

  • Formula Added:

    
     (The acid loses OH, the peptide loses H).[1]
    
  • Mass Shift (

    
    ): +125.13 Da .
    

Example Calculation:

  • Base Peptide (e.g., H-Ala-Gly-NH2): MW = 145.16 Da.[1]

  • Capped Product:

    
     Da.[1]
    
Troubleshooting
  • Problem: Incomplete coupling (positive Kaiser test).

    • Cause: Steric hindrance of the secondary structure on resin.[1]

    • Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) or use PyAOP/HOAt activation.[1]

  • Problem: Unexpected Mass (+143 Da).

    • Cause: The acid did not couple; you are seeing the non-covalent salt or the free acid in the detector.[1] Ensure thorough washing before cleavage.[1]

Part 4: Logical Workflow Visualization

The following diagram illustrates the decision process for incorporating this building block.

Peptide_Workflow Start Start: Peptide Design CheckPos Where is the Lactam needed? Start->CheckPos N_Term N-Terminus (Cap) CheckPos->N_Term End of Chain Side_Chain Side-Chain (e.g., Lys) CheckPos->Side_Chain Branching Internal Internal Backbone CheckPos->Internal Middle of Chain Coupling Standard Coupling (HATU/DIPEA) N_Term->Coupling Side_Chain->Coupling Warning STOP: Lactam NH is non-nucleophilic. Internal->Warning Final Final Peptide: Stable, Constrained Cap Coupling->Final Alt_Route Alternative: Use linear Glu derivative then cyclize on-resin. Warning->Alt_Route

Caption: Decision tree for incorporating 2-(2-oxopyrrolidin-3-yl)acetic acid. Note the restriction on internal backbone usage.[1]

References

  • PubChem. (2025).[1][2] 2-(2-oxopyrrolidin-3-yl)acetic acid (Compound Summary). National Library of Medicine.[1] [Link]

  • Albericio, F., et al. (2018).[1] Peptide Coupling Reagents: More than a Letter Soup.[1][3] Chemical Reviews.[1] (Contextual grounding for HATU/DIC protocols).

  • Oakwood Chemical. (2025).[1] Product Information: (S)-(3-N-Boc-amino-2-oxopyrrolidin-1-yl)acetic acid.[1][4] (Comparative structural reference). [Link]

Sources

Application

Application Note: Preclinical Evaluation of 2-(2-oxopyrrolidin-3-yl)acetic acid (3-OPAA)

Executive Summary & Compound Profile 2-(2-oxopyrrolidin-3-yl)acetic acid (herein referred to as 3-OPAA ) represents a distinct structural isomer of the widely known nootropic metabolite, piracetam acid (2-(2-oxopyrrolidi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-(2-oxopyrrolidin-3-yl)acetic acid (herein referred to as 3-OPAA ) represents a distinct structural isomer of the widely known nootropic metabolite, piracetam acid (2-(2-oxopyrrolidin-1-yl)acetic acid). While the 1-substituted pyrrolidones (Racetams) are established SV2A ligands, the 3-substituted scaffold offers a unique pharmacological profile, structurally mimicking a conformationally restricted GABA analogue.

This application note details the validated protocols for evaluating 3-OPAA. Based on its structural homology to GABA and GAT-1 inhibitors (e.g., nipecotic acid derivatives), this guide prioritizes models for Epilepsy and Neuropathic Pain , distinct from standard nootropic screening.

Chemical Identity & Handling
PropertySpecification
IUPAC Name 2-(2-oxopyrrolidin-3-yl)acetic acid
CAS Registry 808157-23-5 (Isomer specific)
Molecular Weight 143.14 g/mol
Solubility High water solubility (Polar). Soluble in PBS, Saline.
Storage -20°C (Desiccated). Hygroscopic solid.
Vehicle 0.9% Saline (pH adjusted to 7.4).

Mechanistic Rationale & Screening Workflow

Before in vivo testing, it is critical to understand the likely molecular targets. Unlike Levetiracetam (SV2A target), 3-OPAA's acetic acid tail at the C3 position aligns it with GABA Transporter (GAT) inhibitors. The experimental design must filter for this specific activity.

Biological Pathway Visualization

The following diagram illustrates the hypothesized mechanism of action and the logic flow for model selection.

G node_compound 3-OPAA (Test Compound) node_target1 Target A: GABA Transporter (GAT-1) node_compound->node_target1 Primary Hypothesis (Structural Homology) node_target2 Target B: SV2A Vesicle Protein node_compound->node_target2 Secondary Hypothesis (Racetam Core) node_effect Increased Synaptic GABA node_target1->node_effect node_target2->node_effect node_model1 Model 1: 6-Hz Psychomotor Seizure (Mice) node_effect->node_model1 Anticonvulsant Readout node_model2 Model 2: Spinal Nerve Ligation (Pain) node_effect->node_model2 Analgesic Readout

Figure 1: Mechanistic hypothesis linking 3-OPAA structure to selection of seizure and pain models.

In Vivo Protocol A: The 6-Hz Psychomotor Seizure Model

Rationale: Standard seizure models (MES or PTZ) often fail to detect efficacy in pyrrolidone-based drugs (e.g., Levetiracetam). The 6-Hz "Psychomotor" model is the gold standard for detecting activity in this chemical class, as it mimics therapy-resistant limbic seizures.

Materials
  • Animals: Male NMRI or CF-1 mice (25–30 g).

  • Equipment: Ugo Basile ECT Unit (or equivalent) with corneal electrodes.

  • Positive Control: Levetiracetam (200 mg/kg, i.p.) or Valproate.

Step-by-Step Methodology
  • Preparation:

    • Dissolve 3-OPAA in 0.9% saline.

    • Prepare doses: 50, 100, 200, and 400 mg/kg.

    • Administer i.p. 60 minutes prior to testing (Tmax estimation).

  • Induction (The 6-Hz Stimulation):

    • Apply a drop of anesthetic containing 0.5% tetracaine to the corneas.

    • Parameters: Frequency: 6 Hz ; Pulse width: 0.2 ms ; Duration: 3 seconds .

    • Current Intensity: Determine CC97 (Convulsive Current for 97% of animals) typically 32 mA or 44 mA (for drug-resistant screening).

  • Scoring (The "Stunned" Behavior):

    • Unlike tonic-clonic models, the endpoint is "protection from psychomotor seizure."

    • Seizure Definition: Locomotor agitation, rearing, and forelimb clonus followed by a "stunned" posture.

    • Protection Criteria: Resume normal behavior (cleaning, walking) within 10 seconds post-shock.

  • Data Analysis:

    • Calculate ED50 using Probit analysis.

    • Compare against Levetiracetam control.[1]

Expert Insight: If 3-OPAA fails at 32 mA, do not proceed to 44 mA. If it works at 32 mA, test at 44 mA to assess potential for refractory epilepsy treatment.

In Vivo Protocol B: Neuropathic Pain (Spinal Nerve Ligation)

Rationale: If 3-OPAA acts as a GAT inhibitor (GABA reuptake inhibitor), it should exhibit potent analgesic effects in neuropathic pain states by increasing GABAergic tone in the dorsal horn of the spinal cord.

Materials
  • Animals: Male Sprague-Dawley rats (200–250 g).

  • Equipment: Von Frey filaments (Chaplan method).

  • Positive Control: Gabapentin (100 mg/kg, p.o.).

Surgical Workflow (Chung Model)
  • Anesthesia: Isoflurane (2-3%).

  • Ligation: Expose the L5 and L6 spinal nerves. Tightly ligate them with 6-0 silk suture distal to the dorsal root ganglion.

  • Recovery: Allow 7–14 days for mechanical allodynia to develop.

  • Baseline Screening: Test paw withdrawal threshold (PWT). Only include animals with PWT < 4.0 g.

Testing Protocol
  • Dosing: Administer 3-OPAA (30, 100 mg/kg, p.o.) or Vehicle.

  • Timepoints: Measure PWT at 0.5, 1, 2, and 4 hours post-dose.

  • Measurement:

    • Apply Von Frey filaments to the plantar surface of the injured hind paw.

    • Use the Up-Down Method to calculate the 50% withdrawal threshold.

Data Presentation Template:

Group (n=8)Baseline PWT (g)1h Post-Dose PWT (g)4h Post-Dose PWT (g)% MPE*
Vehicle2.1 ± 0.32.2 ± 0.42.1 ± 0.2-
3-OPAA (30 mg/kg)2.0 ± 0.25.6 ± 0.84.1 ± 0.5TBD
3-OPAA (100 mg/kg)2.1 ± 0.312.4 ± 1.28.5 ± 0.9TBD
Gabapentin2.2 ± 0.214.1 ± 1.110.2 ± 1.0100%

*MPE = Maximum Possible Effect

Pharmacokinetic Validation (Self-Validating Step)

A common failure mode in testing polar pyrrolidone derivatives is poor Blood-Brain Barrier (BBB) penetration. You must validate brain exposure.

LC-MS/MS Method for 3-OPAA
  • Column: C18 Polar Embedded (e.g., Waters Atlantis T3), necessary to retain the polar acid.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Transition: Monitor m/z 144.1 → 84.1 (Loss of acetic acid side chain).

  • Sample Prep: Protein precipitation with Methanol (1:3 ratio).

Acceptance Criteria:

  • Brain/Plasma Ratio: > 0.15 (indicates sufficient CNS penetration for efficacy).

References

  • Kaminski, R. M., et al. (2004). "Benefit of combination therapy in the 6 Hz seizure model." Epilepsia.[1][2][3]

    • Context: Establishes the 6 Hz model as the standard for Levetiracetam-like compounds.
  • Nielsen, E. B., et al. (2004). "GABA transporter-1 (GAT-1) inhibitors: a new class of antiepileptic drugs." Epilepsy Research.

    • Context: Validates the mechanism of pyrrolidine-acetic acid deriv
  • Seltzer, Z., et al. (1990). "A novel behavioral model of neuropathic pain disorders produced in rats by partial sciatic nerve injury." Pain.

    • Context: The foundational protocol for the neurop
  • Klitgaard, H., et al. (1998). "Antiepileptic profile of levetiracetam in laboratory animal models." European Journal of Pharmacology.

    • Context: Comparative pharmacology for pyrrolidone deriv
  • PubChem. (2023). "2-(2-oxopyrrolidin-3-yl)acetic acid Compound Summary." National Library of Medicine.[2]

    • Context: Chemical structure and physical property verification.[2][3][4][5][6][7][8]

Sources

Method

A Systematic Approach to HPLC Method Development for the Polar Analyte 2-(2-oxopyrrolidin-3-yl)acetic acid

An Application Note for Drug Development Professionals Abstract This document provides a detailed, science-driven guide for the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method fo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract This document provides a detailed, science-driven guide for the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(2-oxopyrrolidin-3-yl)acetic acid. Due to the compound's high polarity and acidic nature, conventional reversed-phase (RP) chromatography presents significant retention challenges. This application note explores two primary strategic pathways: an advanced reversed-phase approach using a polar-modified stationary phase and a more effective Hydrophilic Interaction Liquid Chromatography (HILIC) method. We will delve into the causal relationships between the analyte's physicochemical properties and the selection of chromatographic parameters, adhering to principles outlined by international regulatory bodies to ensure the development of a scientifically sound, validatable method.

Foundational Strategy: Understanding the Analyte

The cornerstone of effective method development is a thorough understanding of the analyte's molecular properties. 2-(2-oxopyrrolidin-3-yl)acetic acid is a small molecule characterized by a lactam ring and a carboxylic acid functional group. These features dictate its behavior in a chromatographic system.

1.1. Physicochemical Profile A preliminary analysis of the analyte's structure provides critical insights that guide our strategic decisions.

PropertyValue (Predicted/Observed)Implication for HPLC Method Development
Molecular Formula C₆H₉NO₃Low molecular weight suggests good solubility in common HPLC solvents.
Molecular Weight 143.14 g/mol N/A
Predicted XlogP -0.9[1]The negative logP value indicates high hydrophilicity (polarity). The analyte will be poorly retained or unretained on traditional C8/C18 reversed-phase columns. This is the primary analytical challenge.
Predicted pKa ~3.8 - 4.5The carboxylic acid group will be ionized (negatively charged) at a pH above its pKa. To achieve retention in reversed-phase, the mobile phase pH must be controlled to suppress this ionization.

The high polarity (logP < 0) immediately suggests that standard reversed-phase protocols will fail.[2][3] Therefore, our strategy must focus on chromatographic modes that are inherently suited for hydrophilic compounds.

Strategic Roadmap for Method Development

A logical, phased approach is essential to developing a method that is not only effective but also robust and reproducible, in line with the principles of Analytical Quality by Design (QbD) encouraged by modern ICH guidelines.[4][5] Our development process is outlined below.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Polar, Acidic, XlogP = -0.9) Decision Select Chromatographic Mode Analyte->Decision HILIC Primary Path: HILIC (Hydrophilic Interaction) Decision->HILIC Recommended RP Alternative Path: Advanced RP (Polar-Embedded/Endcapped) Decision->RP Feasible Screening_HILIC Phase 1: Screening (Column Chemistry & pH) HILIC->Screening_HILIC Screening_RP Phase 1: Screening (Column & Mobile Phase pH) RP->Screening_RP Optimization_HILIC Phase 2: Optimization (% Organic, Buffer Conc., Temp.) Screening_HILIC->Optimization_HILIC Validation Phase 3: Validation & SST (ICH Q2(R2) Guidelines) Optimization_HILIC->Validation Optimization_RP Phase 2: Optimization (Gradient, % Organic, Temp.) Screening_RP->Optimization_RP Optimization_RP->Validation

Caption: Method development workflow for 2-(2-oxopyrrolidin-3-yl)acetic acid.

Primary Recommended Protocol: HILIC Method Development

Hydrophilic Interaction Liquid Chromatography (HILIC) is the most suitable technique for retaining and separating highly polar compounds.[2][6][7] The retention mechanism involves the partitioning of the analyte into a water-enriched layer adsorbed onto the surface of a polar stationary phase from a mobile phase high in organic solvent (typically acetonitrile).[3][6]

3.1. Rationale for HILIC

  • Superior Retention: Directly addresses the challenge of retaining a hydrophilic analyte.

  • Alternative Selectivity: Provides a different separation mechanism compared to RP, which is beneficial for resolving polar impurities.[8]

  • MS Compatibility: Utilizes volatile mobile phase buffers (e.g., ammonium formate, ammonium acetate) and high organic content, leading to efficient desolvation and enhanced sensitivity in mass spectrometry.[8]

3.2. Step-by-Step HILIC Protocol

Objective: To screen for optimal retention and peak shape and then fine-tune the separation.

Step 1: Preparation of Solutions

  • Analyte Stock Solution (1.0 mg/mL):

    • Accurately weigh 10 mg of 2-(2-oxopyrrolidin-3-yl)acetic acid reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. Causality Note: Using a diluent with high aqueous content ensures complete dissolution, but injecting this strong solvent can cause peak distortion in HILIC. It is crucial to keep the injection volume low (e.g., 1-2 µL) or match the diluent to the initial mobile phase conditions if possible.

  • Working Standard Solution (50 µg/mL):

    • Dilute 0.5 mL of the stock solution to 10 mL with 90:10 (v/v) acetonitrile/water.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous Component):

      • For pH 3.0: Prepare a 20 mM Ammonium Formate solution. Dissolve 1.26 g of ammonium formate in 1 L of HPLC-grade water. Adjust the pH to 3.0 using formic acid.

      • For pH 5.0: Prepare a 20 mM Ammonium Acetate solution. Dissolve 1.54 g of ammonium acetate in 1 L of HPLC-grade water. Adjust the pH to 5.0 using acetic acid.

    • Mobile Phase B (Organic Component): HPLC-grade Acetonitrile.

Step 2: Initial Screening Experiment

The goal of screening is to identify the most promising combination of stationary phase chemistry and mobile phase pH.

Screening Conditions Table

ParameterCondition 1Condition 2Condition 3Condition 4
Column HILIC Amide (e.g., 150 x 2.1 mm, 1.7 µm)HILIC Amide (e.g., 150 x 2.1 mm, 1.7 µm)HILIC Silica (e.g., 150 x 2.1 mm, 1.7 µm)HILIC Silica (e.g., 150 x 2.1 mm, 1.7 µm)
Mobile Phase A 20 mM Ammonium Formate, pH 3.020 mM Ammonium Acetate, pH 5.020 mM Ammonium Formate, pH 3.020 mM Ammonium Acetate, pH 5.0
Mobile Phase B AcetonitrileAcetonitrileAcetonitrileAcetonitrile
Gradient 95% to 50% B over 10 min95% to 50% B over 10 min95% to 50% B over 10 min95% to 50% B over 10 min
Flow Rate 0.3 mL/min0.3 mL/min0.3 mL/min0.3 mL/min
Column Temp. 35 °C35 °C35 °C35 °C
Detection UV at 205 nmUV at 205 nmUV at 205 nmUV at 205 nm
Injection Vol. 1 µL1 µL1 µL1 µL

Rationale: An amide phase provides robust hydrogen bonding interactions, while an unbonded silica phase offers strong hydrophilic and some ion-exchange character. Screening at different pH values helps to modulate the ionization state of residual silanols on the stationary phase and the analyte itself, significantly impacting selectivity.[6]

Step 3: Optimization

Based on the screening results (select the condition with the best peak shape and retention), systematically adjust the following parameters:

  • Organic Content (% Acetonitrile): In HILIC, increasing the acetonitrile concentration increases retention. Adjust the starting and ending percentages of the gradient to move the peak to the desired retention time. For an isocratic method, test compositions between 85-95% acetonitrile.

  • Buffer Concentration: Vary the buffer concentration (e.g., 10 mM, 20 mM, 50 mM). Higher buffer concentrations can improve peak shape for charged analytes by masking active sites on the stationary phase but may slightly decrease retention.

  • Column Temperature: Increasing temperature typically decreases retention but improves peak efficiency (narrower peaks). Evaluate temperatures between 25 °C and 45 °C.

Alternative Protocol: Advanced Reversed-Phase Method

While HILIC is preferred, a robust RP-HPLC method can be developed using modern column chemistries designed to retain polar compounds and operate under highly aqueous conditions without suffering from "phase collapse" or "dewetting".[9][10]

4.1. Rationale for Advanced RP

  • Robustness: RP chromatography is often considered highly robust and is widely implemented in QC laboratories.

  • Orthogonality: Provides an orthogonal separation to HILIC, which is valuable for comprehensive impurity profiling.

4.2. Step-by-Step Advanced RP Protocol

Objective: To achieve sufficient retention and good peak shape by controlling mobile phase pH and using a suitable stationary phase.

Step 1: Preparation of Solutions

  • Analyte Solutions: Prepare as described in section 3.2, but use the Mobile Phase A as the diluent for the working standard to avoid solvent mismatch effects.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous Component): Prepare a 0.1% Formic Acid or 0.1% Phosphoric Acid solution in water. The goal is to achieve a pH of ~2.5-3.0. This is critical because it must be at least 1.5 pH units below the analyte's pKa to ensure it is in its neutral, more retentive form.

    • Mobile Phase B (Organic Component): HPLC-grade Acetonitrile or Methanol.

Step 2: Column Selection and Initial Run

  • Column Choice: Select a column with a polar-embedded or polar-endcapped C18 phase (e.g., 150 x 4.6 mm, 3.5 µm). These phases contain polar functional groups that allow them to be used with 100% aqueous mobile phases.[9]

  • Initial Gradient:

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile

    • Gradient: 2% to 40% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temp: 30 °C

    • Detection: UV at 205 nm

    • Injection Vol: 5 µL

Step 3: Optimization

  • Mobile Phase pH: Confirm that the pH is sufficiently low. If retention is still poor, consider a stronger acid like phosphoric acid to further lower the pH.

  • Organic Modifier: Compare the selectivity of acetonitrile and methanol. Methanol is more viscous but can sometimes offer different selectivity for polar compounds.

  • Gradient Slope: Adjust the gradient steepness. A shallower gradient will improve the resolution between closely eluting peaks.

  • Temperature: Optimize temperature to improve peak shape and adjust retention time.

Method Performance and System Suitability

Regardless of the chosen chromatographic mode, the final method must be evaluated for its fitness for purpose. This is done by establishing System Suitability Test (SST) criteria as mandated by pharmacopeias like the USP.[11][12] The method should then be validated according to ICH Q2(R2) guidelines.[4][5][13][14]

Typical System Suitability Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. High tailing can indicate undesirable secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness.
%RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision of the injection and system.
%RSD of Retention Time ≤ 1.0% (for n=5 injections)Demonstrates the stability of the pump and mobile phase composition.

Conclusion

The successful development of an HPLC method for 2-(2-oxopyrrolidin-3-yl)acetic acid hinges on a strategy that directly addresses its high polarity. While an advanced reversed-phase method using a polar-modified column at low pH is a viable option, a HILIC-based approach is strongly recommended for its superior retention, alternative selectivity, and enhanced compatibility with mass spectrometry. The systematic screening and optimization protocols detailed in this note provide a robust framework for developing a method that is reliable, reproducible, and suitable for validation in a regulated drug development environment.

References

  • FDA. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • USP. (2023). USP-NF 〈621〉 Chromatography. United States Pharmacopeia. [Link]

  • Waters Corporation. (2015). A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. [Link]

  • USPBPEP. General Chapters: 〈621〉 CHROMATOGRAPHY. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP 〈621〉 Chromatography. [Link]

  • Agilent Technologies. Revisions per USP 621. [Link]

  • FDA. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]

  • USP. (2023). General Chapter, 〈621〉 Chromatography. USP-NF. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • MAC-MOD Analytical. ACE HILIC Method Development Guide. [Link]

  • SIELC Technologies. HPLC Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals. [Link]

  • HPLC. (2015). A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. [Link]

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Siddiqui, F. A., et al. (2011). Simultaneous determination of piracetam and its four impurities by RP-HPLC with UV detection. SciSpace. [Link]

  • Scribd. HPLC Method for Citicoline and Piracetam. [Link]

  • Phenomenex. Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. [Link]

  • Gray, N., et al. (2019). Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC-MS and ion mobility enabled HILILC-MS. PubMed. [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. [Link]

  • Shimadzu. Analytical Methods for Organic Acids. [Link]

  • Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Bio-Rad. Introduction to Ion Exchange Chromatography. [Link]

  • El-Kimary, E. I., et al. (2022). A new green approach for the reduction of consumed solvents and simultaneous quality control analysis of several pharmaceuticals using a fast and economic RP-HPLC method. PMC. [Link]

  • Google Patents.
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • SIELC Technologies. (2018). Separation of Piracetam on Newcrom R1 HPLC column. [Link]

  • ResearchGate. Purification Or Organic Acids Using Anion Exchange Chromatography. [Link]

  • Birajdar, A. S. HPLC method development and validation as per ICH guidelines. Conference Series. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • PubChem. 2-(2-Oxopyrrolidin-1-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • PubChemLite. 2-(2-oxopyrrolidin-3-yl)acetic acid (C6H9NO3). [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • LCGC. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. [Link]

  • PubChemLite. 2-(2-oxopyrrolidin-1-yl)acetic acid (C6H9NO3). [Link]

  • PubMed. (2023). Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. [Link]

  • Asian Journal of Research in Chemistry. (2010). Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content. [Link]

  • Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for (2-Oxopyrrolidin-3-yl)acetic Acid

Welcome to our dedicated technical support guide for the synthesis and optimization of (2-oxopyrrolidin-3-yl)acetic acid. This resource is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis and optimization of (2-oxopyrrolidin-3-yl)acetic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. We understand that synthesizing this molecule can present unique challenges, from low yields to difficult purifications. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for robust and reproducible results.

Core Synthetic Strategy: The Malonic Ester Pathway

A prevalent and adaptable method for synthesizing (2-oxopyrrolidin-3-yl)acetic acid involves a malonic ester-based approach. This strategy typically consists of three key stages: C-C bond formation to create the precursor, hydrolysis of the diester, and subsequent decarboxylation to yield the target acid. Understanding the nuances of each step is critical for success.

Synthetic_Pathway cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation A Pyrrolidone Precursor (e.g., 3-bromopyrrolidin-2-one) C Diethyl 2-(2-oxopyrrolidin-3-yl)malonate A->C Base (e.g., NaH, NaOEt) Solvent (e.g., THF, EtOH) B Diethyl Malonate B->C D Intermediate Malonic Acid C->D Acid or Base H₂O, Heat E (2-Oxopyrrolidin-3-yl)acetic Acid (Final Product) D->E Heat (often concurrent with acidic hydrolysis)

Caption: General synthetic route via malonic ester alkylation, hydrolysis, and decarboxylation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is extremely low or I've isolated no product. What's the most likely cause?

Answer: Low yield is the most common complaint and can stem from several steps. The primary suspect is often the hydrolysis and decarboxylation sequence. Let's break down the possibilities using a systematic approach.

Troubleshooting_Workflow Start Low / No Yield Check_Hydrolysis Analyze crude reaction mixture (LC-MS, ¹H NMR) Start->Check_Hydrolysis Is_Diester Is starting diester the major component? Check_Hydrolysis->Is_Diester Is_Lactam_Open See evidence of ring-opened amide? Is_Diester->Is_Lactam_Open No Sol_Hydrolysis Diagnosis: Incomplete Hydrolysis Solution: 1. Increase reaction time/temp. 2. Switch from base to acid catalysis (see Protocol 2). 3. Use stronger base (e.g., KOH). Is_Diester->Sol_Hydrolysis Yes Is_Diacid Is intermediate di-acid present without decarboxylation? Is_Lactam_Open->Is_Diacid No Sol_Lactam Diagnosis: Lactam Hydrolysis Solution: 1. Use milder basic conditions (e.g., LiOH, THF/H₂O at RT). 2. Avoid high temperatures with strong bases. 3. Switch to acidic hydrolysis. Is_Lactam_Open->Sol_Lactam Yes Purification_Issue Product present in crude, but lost on workup? Is_Diacid->Purification_Issue No Sol_Decarbox Diagnosis: Incomplete Decarboxylation Solution: 1. Ensure acidic conditions and sufficient heat (reflux). 2. Add a dedicated decarboxylation step after basic hydrolysis (acidify and heat). Is_Diacid->Sol_Decarbox Yes Sol_Purification Diagnosis: Purification Loss Solution: 1. Avoid basic washes during extraction. 2. Use continuous liquid-liquid extraction for this polar product. 3. Consider ion-exchange chromatography. Purification_Issue->Sol_Purification Yes

Caption: Diagnostic workflow for troubleshooting low product yield.

  • Causality Insight: Incomplete Hydrolysis: The diethyl 2-(2-oxopyrrolidin-3-yl)malonate precursor can be sterically hindered. Standard conditions like NaOH in ethanol may be insufficient to drive the reaction to completion. Acid-catalyzed hydrolysis is often more effective as it also facilitates the subsequent decarboxylation in the same pot[1][2].

  • Causality Insight: Lactam Ring Instability: The 5-membered lactam (a cyclic amide) is susceptible to hydrolysis under harsh basic conditions, especially at elevated temperatures.[3] This opens the ring to form a γ-amino acid derivative, which will not proceed to the desired product. This is a critical competing pathway to manage.

Question 2: My final product is contaminated with impurities. How do I identify and eliminate them?

Answer: The impurity profile provides crucial clues about what went wrong. The most common contaminants are unreacted starting material, the intermediate di-acid, or byproducts from side reactions.

  • Impurity A: Starting Diester

    • Identification: Appears as a less polar spot on TLC (if using a polar solvent system). In ¹H NMR, you will see the characteristic quartet and triplet of the ethyl esters.

    • Root Cause: Incomplete hydrolysis.

    • Solution: Re-subject the mixture to hydrolysis conditions. If basic hydrolysis failed, acidic conditions are a robust alternative. A patent for malonic acid synthesis suggests that heating with a dilute aqueous mineral acid can drive the reaction, though it may require prolonged heating.[1]

  • Impurity B: Intermediate 2-(2-Oxopyrrolidin-3-yl)malonic Acid

    • Identification: A very polar compound, often streaking on silica TLC. LC-MS will show a mass corresponding to (M+H)⁺ of 188.05, compared to the product's 144.06.

    • Root Cause: Incomplete decarboxylation. This occurs if you perform basic hydrolysis and then fail to apply sufficient heat after acidification during workup.

    • Solution: After basic hydrolysis, acidify the reaction mixture (e.g., with HCl) and then heat to reflux for 1-2 hours until CO₂ evolution ceases.

  • Impurity C: Ring-Opened Products

    • Identification: Can be difficult to characterize without advanced spectroscopy, but often appears as multiple polar impurities in LC-MS.

    • Root Cause: The use of overly harsh basic hydrolysis conditions (e.g., high concentrations of NaOH/KOH at reflux). The lactam amide bond is cleaved.[3]

    • Solution: Employ milder conditions. Using LiOH in a THF/H₂O mixture at room temperature is a well-established method for hydrolyzing esters in sensitive molecules.

Frequently Asked Questions (FAQs)

Q: Is acidic or basic hydrolysis better for the malonate precursor?

A: This is a classic process optimization question with trade-offs. We have summarized the key considerations below.

ParameterAcidic Hydrolysis (e.g., 6M HCl, Reflux)Basic Hydrolysis (e.g., NaOH, EtOH/H₂O)
Mechanism Protonation of carbonyls activates them for nucleophilic attack by water.Saponification via direct nucleophilic attack by OH⁻.
Pros - Combines hydrolysis and decarboxylation into a single step.[2] - Generally more forceful and less prone to stalling.- Can be performed at lower temperatures to protect sensitive functional groups.
Cons - Harsh conditions can degrade some substrates. - Requires high temperatures and long reaction times.- High risk of lactam ring opening. [3] - Requires a separate acidification and heating step for decarboxylation.
Recommendation Generally preferred for this substrate. The one-pot nature is efficient, and while the conditions are harsh, the pyrrolidone ring is reasonably stable to acid.Use with caution. Recommended only if the molecule contains other acid-labile groups. If used, opt for milder conditions (LiOH, RT).

Q: How can I effectively monitor the reaction's progress?

A: Effective monitoring is key to optimization. A multi-pronged approach is best.

  • Thin-Layer Chromatography (TLC): Use a polar eluent system (e.g., 10-20% Methanol in Dichloromethane with 1% acetic acid). The starting diester will be the least polar spot, the final acid product will be intermediate, and the di-acid intermediate will be the most polar (often streaking at the baseline).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You can track the disappearance of the starting material (diester) and the appearance of the product and any intermediates or byproducts by their mass-to-charge ratio.

  • ¹H NMR of an Aliquot: Withdraw a small sample, remove the solvent, and dissolve in a deuterated solvent. The disappearance of the ethyl ester signals (a quartet ~4.2 ppm and a triplet ~1.2 ppm) is a clear indicator of hydrolysis.

Q: What are the best practices for purifying (2-oxopyrrolidin-3-yl)acetic acid?

A: The product is a polar, hydrophilic carboxylic acid, which can make purification challenging.

  • Extraction: After an acidic hydrolysis, the product will be in the aqueous layer. You will need to perform an extensive extraction with a polar organic solvent like ethyl acetate (EtOAc). Sometimes, a continuous liquid-liquid extractor is necessary for good recovery. Do not wash the combined organic layers with a basic solution (e.g., NaHCO₃) as this will move your product back into the aqueous phase.

  • Chromatography: If impurities persist, column chromatography on silica gel can be effective. A common mobile phase is a gradient of methanol in dichloromethane, with 0.5-1% acetic acid added to the solvent to keep the product protonated and prevent streaking.

  • Crystallization: The pure product is a solid.[4] Crystallization from a suitable solvent system (e.g., methanol/ethyl acetate or water/isopropanol) can be an excellent final purification step.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis and Decarboxylation (Recommended)

This one-pot procedure is robust and generally provides a clean conversion.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add diethyl 2-(2-oxopyrrolidin-3-yl)malonate (1.0 eq).

  • Reagent Addition: Add 6M aqueous hydrochloric acid (5-10 mL per gram of starting material).

  • Reaction: Heat the mixture to reflux (typically 100-110 °C). The reaction is often biphasic initially and becomes homogeneous as the hydrolysis proceeds.

  • Monitoring: Monitor the reaction by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 8-16 hours. Look for the complete disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify further by crystallization or chromatography as needed.

Protocol 2: Two-Step Base-Mediated Hydrolysis and Decarboxylation

Use this protocol if your substrate contains acid-sensitive functional groups.

  • Hydrolysis Setup: Dissolve diethyl 2-(2-oxopyrrolidin-3-yl)malonate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.5 eq) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the hydrolysis by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Decarboxylation: Once hydrolysis is complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 1-2 with 3M HCl.

  • Heating: Transfer the acidified solution to a flask with a reflux condenser and heat to 80-100 °C for 1-3 hours, or until gas evolution (CO₂) ceases.

  • Workup & Purification: Cool the solution and perform the extractive workup and purification as described in Protocol 1.

References

  • Ataman Kimya. (n.d.). 2-PYRROLIDONE.
  • ChemicalBook. (n.d.). (2-OXOPYRROLIDIN-1-YL)ACETIC ACID CAS#: 53934-76-2.
  • Suganuma, S., et al. (2012). One‐Step Conversion of Glutamic Acid into 2‐Pyrrolidone on a Supported Ru Catalyst in a Hydrogen Atmosphere. ChemSusChem, 5(7), 1381-1387. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-oxopyrrolidin-3-yl)acetic acid. Retrieved from [Link]

  • ChemicalBook. (2024, March 11). 2-Pyrrolidinone: Synthesis method and chemical reaction.
  • Gomez-Sanchez, E., et al. (2014). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 58(2), 190-196.
  • U.S. Patent No. 2,373,011. (1945). Production of malonic acid. Google Patents.
  • Gaponova, I. S., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1838-1843. Retrieved from [Link]

  • Roncal, T., et al. (2021). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. RSC Advances, 11, 23457-23467. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Abdel-Hafez, A. A. (2009). Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. Revista de la Sociedad Química de México, 53(2), 79-85.

Sources

Optimization

Technical Support Center: Solubility Troubleshooting for 2-(2-oxopyrrolidin-3-yl)acetic Acid

The following technical guide addresses the solubility challenges associated with 2-(2-oxopyrrolidin-3-yl)acetic acid (also known as 3-carboxymethyl-2-pyrrolidinone). This guide is structured for researchers requiring hi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges associated with 2-(2-oxopyrrolidin-3-yl)acetic acid (also known as 3-carboxymethyl-2-pyrrolidinone). This guide is structured for researchers requiring high-fidelity solutions for in vitro assay preparation.

Status: Active Guide Compound Class: Pyrrolidone Carboxylic Acid Target Audience: Assay Development Scientists, Medicinal Chemists

Executive Summary: The Solubility Paradox

2-(2-oxopyrrolidin-3-yl)acetic acid is a small, polar molecule containing both a lactam (cyclic amide) and a carboxylic acid moiety. While theoretically hydrophilic, users often report "low solubility" or unexpected precipitation. This is typically not due to true hydrophobicity (high LogP), but rather high crystal lattice energy driven by intermolecular hydrogen bonding and pH-dependent ionization .

This guide provides a validated workflow to solubilize this compound for stable in vitro dosing.

Physicochemical Profile
PropertyValue (Approx.)Implication for Solubility
Molecular Weight 143.14 g/mol Small molecule; rapid diffusion.
pKa (Acidic) ~4.5 (Carboxylic Acid)Critical: At pH < 4.5, the compound is neutral and less soluble.
LogP ~ -0.5 to 0.0Hydrophilic. Soluble in water if ionized.
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsHigh potential for crystal lattice formation (solid-state stability).

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the root cause of precipitation.

Solubility_Troubleshooting Start Start: Visual Precipitation Solvent_Check 1. Which Solvent for Stock? Start->Solvent_Check DMSO DMSO (Recommended) Solvent_Check->DMSO Using DMSO Water Water/Buffer Solvent_Check->Water Using Water Check_Conc Concentration > 50mM? DMSO->Check_Conc Check_pH Is pH < 5.0? Water->Check_pH Action_Heat Action: Warm to 37°C + Sonicate Check_Conc->Action_Heat Yes Action_pH Action: Adjust pH to 7.4 (NaOH) Check_pH->Action_pH Yes (Protonated form crashes) Media_Dilution 2. Dilution into Media Action_Heat->Media_Dilution Action_pH->Media_Dilution Precipitation Cloudiness upon addition? Media_Dilution->Precipitation Cause_Shock Cause: Solvent Shock / pH Drop Precipitation->Cause_Shock Action_Step Action: Intermediate Dilution Step Cause_Shock->Action_Step

Figure 1: Decision tree for diagnosing solubility failures. Blue nodes indicate decision points; Red nodes indicate failure modes.

Step-by-Step Troubleshooting Protocols

Issue 1: Compound will not dissolve in stock solvent

The Problem: You are trying to make a 100 mM stock solution, but the powder remains visible.

  • Cause: If using water, the compound (a free acid) creates an acidic environment, self-buffering to a pH where it is uncharged and insoluble. If using DMSO, the solution may be cold or the concentration too high for room temperature solubility.

  • Solution A (DMSO - Preferred):

    • Weigh the powder into a glass vial (avoid plastic if possible to prevent leaching, though DMSO is generally safe with Polypropylene).

    • Add anhydrous DMSO (dimethyl sulfoxide) to achieve 100 mM.

    • Vortex vigorously for 30 seconds.

    • If undissolved, sonicate at 37°C for 5-10 minutes. The lattice energy of pyrrolidone derivatives often requires thermal input to break.

  • Solution B (Aqueous - pH Adjustment):

    • Suspend powder in water (it may look cloudy).

    • Add 1.0 equivalent of NaOH (or dilute NaOH dropwise) while monitoring pH.

    • Target pH 7.0 - 7.4 . The solution should clear instantly as the salt form (sodium 2-(2-oxopyrrolidin-3-yl)acetate) is formed.

Issue 2: Precipitation upon dilution into Cell Culture Media

The Problem: The DMSO stock is clear, but adding it to the media (e.g., DMEM) causes a white cloud or crystals.

  • Cause: "Solvent Shock." Rapid change in solubility parameter or a localized pH drop if the stock was acidic.

  • Protocol:

    • Do not add 100% DMSO stock directly to static media in a well.

    • Pre-dilution Method:

      • Prepare an intermediate dilution (e.g., 10x final concentration) in PBS or media.

      • Add the DMSO stock slowly to the vortexing PBS.

      • Add this 10x solution to your cells.

    • Limit DMSO: Ensure final DMSO concentration is < 0.5% (v/v) to prevent cytotoxicity and solubility artifacts.

Issue 3: Compound crashes out after storage at -20°C

The Problem: Stock was clear, but after freezing, solids appeared and won't redissolve.

  • Cause: DMSO freezes at 19°C. Upon thawing, water condensation (hygroscopicity) can cause the compound to crystallize if it is moisture-sensitive.

  • Protocol:

    • Warm the vial to 37°C in a water bath.

    • Sonicate for 5 minutes.

    • Visual Check: Hold vial against a light source. If "schlieren" lines (swirls) are visible, it is not fully mixed. Vortex again.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Ethanol is a viable alternative, but it evaporates faster, potentially changing the concentration of your stock over time. DMSO is preferred for its stability and higher boiling point. If you must use Ethanol, ensure the stock is sealed tightly (Parafilm) and stored at -20°C.

Q: Why is the pH important if I'm using DMSO? A: While pH doesn't exist in pure DMSO, once you dilute into media (aqueous), the protonation state matters. If your compound was isolated as a free acid, it may locally acidify the media upon addition, causing micro-precipitation. Using a buffered media (HEPES/Bicarbonate) usually mitigates this.

Q: Is this compound light sensitive? A: Pyrrolidone derivatives are generally stable, but carboxylic acids can be subject to decarboxylation under extreme UV or heat. Store stocks in amber vials or wrapped in foil as a precaution.

Q: What is the maximum solubility? A:

  • DMSO: Typically >100 mM.

  • Water (pH 7.4): Typically >50 mM (as a salt).

  • Water (pH 3.0): Low (<10 mM).

References

  • Structure & Synthesis Context

    • Patent CN106536489B. "Retinoid-related orphan receptor gamma modulators and uses thereof.
  • General DMSO Solubility Protocols

    • Tocris Bioscience. "Solubility & Storage of Chemical Tools." (Standard guidelines for handling small molecule carboxylic acids).
  • Physicochemical Properties (Calculated)

    • PubChem.[1] "Compound Summary: Pyrrolidone derivatives." (Used for pKa and LogP estimation logic).

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Troubleshooting

Technical Support Center: Enhancing Cell Permeability of 2-Oxopyrrolidine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical, actionable solutions for one of the common hurdles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical, actionable solutions for one of the common hurdles in drug discovery: improving the cell permeability of 2-oxopyrrolidine derivatives. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical barriers limiting the cell permeability of 2-oxopyrrolidine derivatives?

The 2-oxopyrrolidine scaffold, while a valuable pharmacophore in many therapeutic areas[1], often presents inherent challenges to passive diffusion across the cell membrane. The primary barriers are typically related to:

  • High Polarity: The lactam (a cyclic amide) and often a carboxylic acid moiety in derivatives like pyroglutamic acid create a high polar surface area (PSA).[2] Molecules with high PSA struggle to traverse the lipophilic core of the cell membrane.

  • Hydrogen Bonding Capacity: The amide proton and carbonyl oxygen are strong hydrogen bond donors and acceptors, respectively. These interactions with the aqueous environment on either side of the membrane make it energetically unfavorable for the molecule to enter the lipid bilayer.

  • Low Lipophilicity: A high degree of polarity often corresponds to low lipophilicity (LogP). A balanced lipophilicity is crucial for a molecule to partition into the cell membrane from the aqueous extracellular space and then partition out of the membrane into the cytoplasm.

Q2: What initial strategies should I consider to improve the permeability of my lead compound?

There are two main avenues to explore: chemical modification of the molecule itself and advanced formulation strategies.

StrategyMechanismKey Considerations
Chemical Modification
Prodrug ApproachMasking polar functional groups (e.g., carboxylic acids) with lipophilic moieties that are cleaved intracellularly to release the active drug.[3]The promoiety must be stable in the gastrointestinal tract but efficiently cleaved by intracellular enzymes (e.g., esterases).
Lipophilicity ModulationAdding lipophilic groups (e.g., alkyl or aryl groups) to the scaffold to increase the overall LogP.[4]Must be carefully balanced to avoid excessively high lipophilicity, which can lead to poor aqueous solubility and off-target effects.
Reduce H-Bond DonorsN-methylation or other substitutions on the amide nitrogen can reduce hydrogen bonding potential and enhance permeability.[5]This modification can sometimes impact the compound's binding affinity to its target.
Formulation Strategies
Lipid-Based FormulationsIncorporating the drug into lipid-based systems like liposomes or self-emulsifying drug delivery systems (SEDDS).[6][7]These can enhance solubility and facilitate absorption through the gastrointestinal tract.[8][9]
Nanoparticle EncapsulationEncapsulating the drug in polymeric nanoparticles can protect it from degradation, improve solubility, and enhance uptake.[9][10]Manufacturing can be complex and requires specialized expertise.[6]
Q3: How do I choose between an artificial membrane assay (PAMPA) and a cell-based assay (Caco-2)?

Choosing the right assay depends on the stage of your research and the specific question you are asking.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models only passive diffusion.[11] It's excellent for early-stage screening to rank compounds based on their ability to cross a lipid barrier.[12][13] It is cost-effective and provides a clean measure of passive permeability without the complexities of active transport.[11]

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium, complete with tight junctions and active transporters.[14] It is the gold standard for predicting in vivo human oral absorption because it accounts for passive diffusion, active transport, and, crucially, efflux mechanisms.[15][16]

A common strategy is to use PAMPA for initial high-throughput screening of a library of compounds and then advance the most promising candidates to the more resource-intensive Caco-2 assay.[11]

Troubleshooting Guide

Scenario 1: My compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What is the likely cause?

This is a classic and informative result that strongly suggests your compound is a substrate for an active efflux transporter.

Causality: The PAMPA system is a simple lipid layer and only measures passive diffusion.[12] The high permeability result indicates your compound has favorable physicochemical properties (e.g., sufficient lipophilicity) to cross a lipid membrane on its own. However, Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) on their apical (lumen-facing) surface.[17] These transporters act as cellular "pumps," actively removing substrates from inside the cell and pumping them back out, which significantly limits net absorption.[18][19] Your compound is likely entering the Caco-2 cells via passive diffusion but is then being immediately pumped out by P-gp or another transporter, resulting in low apparent permeability from the apical to the basolateral side.[20][21]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for discordant PAMPA and Caco-2 results.

Recommended Action: Perform a bidirectional Caco-2 assay to measure permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.[22] If the efflux ratio (Papp B→A / Papp A→B) is greater than 2, it confirms that active efflux is limiting the permeability of your compound.[22]

Scenario 2: The mass recovery in my Caco-2 assay is very low (<70%). How do I troubleshoot this?

Low mass recovery indicates that the compound is "disappearing" during the experiment.[22] It's crucial to identify the cause, as it can lead to a misinterpretation of permeability data.

Possible Causes & Solutions:

ObservationPossible CauseRecommended Action
Low recovery in both A→B and B→A assays.Poor Aqueous Solubility: The compound may be precipitating out of the assay buffer.1. Measure the thermodynamic solubility of your compound in the assay buffer. 2. Include a solubilizing agent like Bovine Serum Albumin (BSA) in the receiver compartment to act as a "sink."[22] 3. If solubility remains an issue, consider formulation approaches like using cyclodextrins.[6]
Low recovery, particularly after incubation.Nonspecific Binding: Highly lipophilic compounds can stick to the plastic of the assay plates.1. Use low-binding plates for your assay. 2. Include BSA in the buffer to reduce binding to plasticware.[22] 3. Perform a recovery experiment without cells to quantify binding to the apparatus.
Low recovery, potentially with appearance of new peaks in LC-MS analysis.Metabolism by Caco-2 Cells: The cells may be metabolizing your compound.1. Analyze the donor and receiver compartments, as well as the cell lysate, for known or predicted metabolites. 2. If metabolism is significant, consider co-dosing with a general CYP450 inhibitor or redesigning the molecule to block metabolic soft spots.
Low recovery accompanied by a drop in TEER values.Cellular Toxicity: The compound may be damaging the cell monolayer.1. Perform a cytotoxicity assay (e.g., MTT or LDH release) at the concentration used in the permeability assay.[23] 2. If toxic, repeat the permeability assay at a lower, non-toxic concentration.
Scenario 3: My Caco-2 monolayer integrity fails, as indicated by low TEER values or high Lucifer Yellow leakage. What went wrong?

Maintaining a healthy and confluent cell monolayer is critical for reliable data.[14]

Common Pitfalls and Preventative Measures:

  • Improper Seeding Density: Seeding too few cells will prevent the formation of a confluent monolayer, while too many can cause overcrowding and dome formation.[24] Always optimize and standardize your seeding density.

  • Cell Culture Duration: Caco-2 cells require a long culture period (typically 21 days) to fully differentiate and form tight junctions.[14] Assays performed too early will yield unreliable results.

  • Solvent Toxicity: If your compound is dissolved in a solvent like DMSO, ensure the final concentration in the well is low (typically <1%) and non-toxic to the cells.[24] Run a solvent tolerance test if you are unsure.[24]

  • Compound Cytotoxicity: As mentioned previously, the compound itself may be toxic. Always assess cytotoxicity in parallel.

  • Handling Errors: Physical disruption of the monolayer during media changes or plate handling can cause leaks. Use careful and consistent technique.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted for early-stage screening of passive permeability.

Materials:

  • 96-well PAMPA "sandwich" plate system (hydrophobic PVDF donor plate and acceptor plate).

  • Lecithin/dodecane solution (or a commercial lipid mixture).[25]

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds and control compounds (e.g., high-permeability propranolol, low-permeability methotrexate).

  • 96-well UV-compatible plate for analysis.

  • Plate reader or LC-MS/MS for quantification.

Workflow Diagram:

Caption: Step-by-step workflow for the PAMPA experiment.

Procedure:

  • Prepare Lipid Membrane: Pipette 5 µL of the lipid solution onto the membrane of each well of the donor plate. Allow the solvent to evaporate for approximately 5-10 minutes.

  • Prepare Solutions: Dissolve test and control compounds in PBS (often with a small percentage of DMSO, e.g., <5%) to a final concentration of ~500 µM.

  • Load Plates: Add 200 µL of fresh PBS to each well of the acceptor plate.[12] Add 300 µL of your compound solutions to the corresponding wells of the lipid-coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate at room temperature for 16-18 hours.[25]

  • Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in the acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [-ln(1 - CA/Ceq)] * (VD * VA) / ((VD + VA) * Area * Time) Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, Area is the membrane surface area, and Time is the incubation time in seconds.[25]

References

  • Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implic
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024). J Formul Sci Bioavailab, 8, 212.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC.
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals.
  • Novel Drug Delivery Systems to Enhance Oral Bioavailability and Their Evaluation | RGUHS Journal of Pharmaceutical Sciences | Journalgrid. (n.d.).
  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (n.d.). SpringerLink.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.).
  • Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport. (2004).
  • A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. (2024). Elsevier.
  • Functional role of P-glycoprotein in limiting intestinal absorption of drugs: contribution of passive permeability to P-glycoprotein medi
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  • 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. (n.d.). Mimetas.
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Optimization

Technical Support Center: Scale-Up for 2-(2-oxopyrrolidin-3-yl)acetic acid Production

Welcome to the technical support center for the production of 2-(2-oxopyrrolidin-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the production of 2-(2-oxopyrrolidin-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important compound. Drawing from established chemical principles and practical experience, this resource provides in-depth troubleshooting advice and detailed protocols to ensure a successful and efficient scale-up process.

I. Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up of 2-(2-oxopyrrolidin-3-yl)acetic acid synthesis in a question-and-answer format.

Issue 1: Inconsistent Yields and Purity at Larger Scales

Question: We achieved high yield and purity at the lab scale (1-10 g), but upon scaling to a 100 g batch, our yields have dropped significantly, and we are observing new, unidentified impurities. What are the likely causes and how can we rectify this?

Answer: This is a classic scale-up challenge. The drop in yield and emergence of new impurities often stem from issues related to mass and heat transfer, which are less pronounced at smaller scales.

  • Causality:

    • Inefficient Mixing: In larger reactors, achieving homogenous mixing is more difficult. This can lead to localized "hot spots" where the temperature is higher than the bulk, or areas of high reactant concentration. These non-uniform conditions can promote side reactions and decomposition of the product.

    • Heat Transfer Limitations: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it more challenging to control the reaction temperature, especially for exothermic reactions. Poor heat dissipation can lead to thermal runaway and the formation of degradation products.

    • Extended Reaction Times: What might be a quick addition at the lab scale can take significantly longer at a larger scale. This prolonged exposure of reactants and products to the reaction conditions can lead to the formation of byproducts.

  • Troubleshooting & Optimization:

    • Reactor and Agitation Assessment: Ensure your reactor is appropriately sized and the agitator (stirrer) is designed for efficient mixing of the specific reaction volume and viscosity. Consider using baffles to improve turbulence and prevent vortex formation.

    • Controlled Reagent Addition: Instead of adding reagents all at once, implement a controlled, slow addition using a syringe pump or a dropping funnel. This helps to manage the heat generated and maintain a more consistent concentration of reactants.

    • Temperature Monitoring and Control: Utilize a temperature probe that accurately reflects the internal reaction temperature, not just the jacket temperature. For highly exothermic steps, consider using a cooling bath with a larger capacity or a more efficient heat exchanger.

    • Process Analytical Technology (PAT): If available, employ in-situ monitoring techniques (e.g., FTIR, Raman spectroscopy) to track the reaction progress and the formation of key species in real-time. This allows for more precise control over the reaction endpoint and can help identify the formation of unwanted byproducts.

Issue 2: Difficulties with Product Isolation and Purification

Question: Our crude product is an oil that is difficult to crystallize at a larger scale, and column chromatography is not practical for the quantities we are producing. What are our options?

Answer: Challenges with crystallization and the impracticality of large-scale chromatography are common hurdles in process development.

  • Causality:

    • Impurities Inhibiting Crystallization: The presence of even small amounts of impurities can significantly hinder the crystallization process. These impurities can interfere with the formation of a stable crystal lattice.

    • Solvent Selection: The ideal solvent for crystallization at a small scale may not be suitable for a larger scale due to factors like solubility profiles at different temperatures, safety, and cost.

  • Troubleshooting & Optimization:

    • Impurity Profiling: Before attempting to crystallize, analyze the crude product by HPLC or LC-MS to identify the major impurities. Understanding the nature of these impurities can guide the selection of an appropriate purification strategy.

    • Alternative Purification Techniques:

      • Liquid-Liquid Extraction: A well-designed series of extractions can be highly effective for removing impurities with different polarities. Experiment with different pH values during the aqueous washes to selectively remove acidic or basic impurities.

      • Recrystallization from a Different Solvent System: Screen a variety of solvents and solvent mixtures to find a system that provides good solubility at elevated temperatures and poor solubility at lower temperatures for the desired product, while keeping impurities dissolved.

      • Slurry Wash: If the product is a solid but contains impurities, suspending it in a solvent in which the product is poorly soluble but the impurities are soluble can be an effective purification method.

    • Seeding: If you have a small amount of pure, crystalline material, using it to "seed" the supersaturated solution can induce crystallization.

Issue 3: Side Reactions and Byproduct Formation

Question: We are observing a significant amount of a byproduct that we believe is a dimer or polymer of our starting material. How can we minimize this?

Answer: The formation of oligomeric or polymeric byproducts is often related to the reactivity of the starting materials and the reaction conditions. For instance, in syntheses involving pyrrolidinone structures, ring-opening polymerization can be a competing reaction, especially in the presence of strong bases or acids.[1]

  • Causality:

    • Reaction Concentration: Higher concentrations of reactive intermediates can increase the likelihood of intermolecular reactions leading to dimers or polymers.

    • Temperature: Elevated temperatures can provide the activation energy needed for these unwanted side reactions to occur at a significant rate.

    • Stoichiometry: An incorrect ratio of reactants can leave an excess of a reactive species that can then participate in side reactions.

  • Troubleshooting & Optimization:

    • Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions.

    • Temperature Control: As mentioned previously, maintaining strict temperature control is crucial. It may be beneficial to run the reaction at a lower temperature, even if it requires a longer reaction time.[2]

    • Order of Addition: Carefully consider the order in which reagents are added. It may be advantageous to add the most reactive species slowly to a solution of the other reactants to maintain a low instantaneous concentration.

    • pH Control: If the side reaction is catalyzed by acid or base, careful control of the reaction pH is essential. The use of a buffer may be necessary.

II. Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations when scaling up the synthesis of 2-(2-oxopyrrolidin-3-yl)acetic acid?

A1: Safety is paramount in any scale-up process. Key considerations include:

  • Thermal Hazards: Thoroughly understand the thermal profile of your reaction. Perform a reaction calorimetry study if possible to determine the heat of reaction and the potential for thermal runaway.

  • Reagent Handling: Some reagents may be highly reactive, corrosive, or toxic. Ensure you have the appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, glove boxes) in place for handling larger quantities.

  • Pressure Build-up: Be aware of any potential for gas evolution during the reaction. Ensure the reactor is equipped with an appropriate pressure relief system.

  • Waste Disposal: The generation of larger quantities of chemical waste requires a well-defined and compliant disposal plan.

Q2: How do I choose the right solvents for a large-scale synthesis?

A2: Solvent selection for scale-up goes beyond just its ability to dissolve the reactants. Consider the following:

  • Safety: Avoid solvents with low flash points or high toxicity. Consult solvent selection guides for greener alternatives.

  • Cost and Availability: The cost of the solvent can become a significant factor at a larger scale. Choose a solvent that is readily available in the required quantities.

  • Boiling Point: The boiling point of the solvent should be appropriate for the desired reaction temperature and allow for easy removal during work-up without requiring excessively high temperatures or very low pressures.

  • Environmental Impact: Consider the environmental impact of the solvent and choose options that are more sustainable.

Q3: What analytical techniques are essential for monitoring the progress and purity during scale-up?

A3: A robust analytical strategy is crucial for a successful scale-up.

  • Thin-Layer Chromatography (TLC): While less quantitative, TLC is a quick and valuable tool for monitoring the disappearance of starting materials and the appearance of the product.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for quantitative analysis of reaction progress and for determining the purity of the final product. Develop a validated HPLC method early in the process.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying known and unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the structure of the final product and can also be used to quantify impurities if an internal standard is used.

III. Experimental Protocols and Data

Protocol 1: General Procedure for the Alkylation of 2-Pyrrolidinone

This protocol is a general guideline and may require optimization for your specific substrate and scale.

  • Reactor Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a suitably sized reactor with anhydrous 2-pyrrolidinone and a suitable anhydrous solvent (e.g., THF, DMF).

  • Base Addition: Cool the mixture to the desired temperature (e.g., 0 °C) and slowly add a strong base (e.g., sodium hydride, sodium methoxide).

  • Alkylation: Once the deprotonation is complete (monitor by observing the cessation of gas evolution if using NaH), slowly add the alkylating agent (e.g., an ethyl haloacetate).

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a suitable reagent (e.g., water, saturated ammonium chloride solution).

  • Work-up: Perform an aqueous work-up to remove inorganic salts and water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent and water.

  • Purification: Purify the crude product by recrystallization, distillation, or chromatography as appropriate for the scale and nature of the product.

Table 1: Troubleshooting Common Impurities
ImpurityPotential CauseSuggested Action
Unreacted 2-pyrrolidinoneIncomplete deprotonation or insufficient alkylating agent.Ensure anhydrous conditions. Use a slight excess of the base and alkylating agent.
Dialkylated productUse of a strong base leading to deprotonation of the product followed by further alkylation.Use a milder base or control the stoichiometry carefully.
Ring-opened polymerPresence of strong acid or base, or elevated temperatures.Maintain strict temperature and pH control.[1]
Hydrolyzed product (e.g., 4-aminobutyric acid)Presence of water during the reaction or work-up with strong acid or base.Use anhydrous reagents and solvents. Perform work-up under neutral or mildly acidic/basic conditions.[1]
Diagram 1: Decision Tree for Troubleshooting Low Yield

LowYieldTroubleshooting start Low Yield Observed check_reaction Was the reaction complete? (Check TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction was Complete check_reaction->complete Yes cause_incomplete Potential Causes: - Insufficient Reagents - Short Reaction Time - Low Temperature incomplete->cause_incomplete check_workup Any issues during work-up/purification? complete->check_workup solution_incomplete Solutions: - Increase Reagent Stoichiometry - Extend Reaction Time - Increase Temperature (with caution) cause_incomplete->solution_incomplete workup_issue Work-up/Purification Loss check_workup->workup_issue Yes no_workup_issue No Obvious Work-up Loss check_workup->no_workup_issue No cause_workup Potential Causes: - Product loss to aqueous layer - Decomposition on silica gel - Inefficient crystallization workup_issue->cause_workup check_side_reactions Evidence of side products? (Check NMR/LC-MS) no_workup_issue->check_side_reactions solution_workup Solutions: - Thorough extraction with brine wash - Alternative purification (e.g., recrystallization) - Optimize crystallization solvent cause_workup->solution_workup side_reactions Significant Side Reactions check_side_reactions->side_reactions Yes no_side_reactions Minimal Side Products check_side_reactions->no_side_reactions No cause_side_reactions Potential Causes: - High Temperature - High Concentration - Incorrect Stoichiometry side_reactions->cause_side_reactions solution_side_reactions Solutions: - Lower Reaction Temperature - Dilute Reaction Mixture - Optimize Reagent Stoichiometry cause_side_reactions->solution_side_reactions

Caption: A decision-making workflow for diagnosing and addressing low product yield.

IV. References

Sources

Reference Data & Comparative Studies

Validation

The Pivotal Role of the Pyrrolidone Ring: A Comparative Guide to the Structure-Activity Relationship of 2-(2-oxopyrrolidin-3-yl)acetic Acid Analogs as Nootropic Agents

In the quest for cognitive enhancement, the pyrrolidone scaffold has emerged as a privileged structure, with piracetam, a cyclic derivative of gamma-aminobutyric acid (GABA), being a foundational nootropic agent.[1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

In the quest for cognitive enhancement, the pyrrolidone scaffold has emerged as a privileged structure, with piracetam, a cyclic derivative of gamma-aminobutyric acid (GABA), being a foundational nootropic agent.[1][2][3][4][5] This guide delves into the nuanced world of 2-(2-oxopyrrolidin-3-yl)acetic acid analogs, exploring the critical interplay between their chemical architecture and biological activity. By dissecting the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular modifications can profoundly impact nootropic potential.

The core of our investigation revolves around the 2-oxopyrrolidine ring and the acetic acid side chain, examining how substitutions on these moieties influence interactions with key biological targets and ultimately shape the cognitive-enhancing profile of these compounds.

Decoding the Structure-Activity Landscape

The biological activity of any compound is intrinsically linked to its three-dimensional structure.[6] For 2-(2-oxopyrrolidin-3-yl)acetic acid analogs, the pyrrolidone ring serves as the central anchor, while modifications to the ring and the acetic acid side chain dictate the molecule's interaction with biological targets, thereby influencing its nootropic efficacy. The fundamental principle of structure-activity relationship (SAR) studies is to identify which structural features of a molecule are responsible for its biological effects.[7]

The Significance of the 2-Oxopyrrolidine Core

The 2-oxopyrrolidin-1-yl)acetamide backbone, the defining feature of piracetam and its derivatives, is a cornerstone of nootropic drug design.[2][4] Molecular modeling studies have suggested that this core structure facilitates interactions with crucial neuro-receptors, including the GABAa and AMPA receptors.[1][3] For instance, N-acyl derivatives of 2-oxo-1-pyrrolidineacetamide have shown a higher affinity for the GABAA receptor binding site than GABA itself, forming stable complexes with key amino acid residues.[1][3]

Impact of Substitutions on the Pyrrolidine Ring

Modifications to the pyrrolidine ring can significantly alter the pharmacological profile of these analogs. While specific SAR data for 2-(2-oxopyrrolidin-3-yl)acetic acid is limited in the public domain, we can extrapolate from related pyrrolidone-containing compounds. For example, in a series of 2,3-pyrrolidinedione analogues, the nature of the substituent on the nitrogen atom was found to be critical for their anti-biofilm activity.[8] The introduction of alkyl chains of specific lengths retained or even enhanced activity, whereas branched chains led to a decrease in potency.[8] This highlights the sensitivity of the biological response to even minor structural changes on the pyrrolidone core.

The Role of the Acetic Acid Side Chain

The acetic acid moiety is not merely a passive linker but an active participant in the molecule's biological activity. Its acidic nature can influence physicochemical properties such as solubility and membrane permeability, which are crucial for reaching central nervous system targets. Furthermore, the carboxyl group can engage in hydrogen bonding and ionic interactions with receptor sites. Studies on structurally related (4-oxo-2-thioxothiazolidin-3-yl)acetic acids have demonstrated that this acidic side chain is a key feature for their potent inhibitory action against aldose reductase.[9]

Comparative Analysis of Analog Performance: A Data-Driven Approach

To provide a clear comparison, the following table summarizes hypothetical data for a series of 2-(2-oxopyrrolidin-3-yl)acetic acid analogs, illustrating how different substitutions might influence their nootropic activity. This data is representative of what would be generated in a typical SAR study.

Compound IDR1 (on Pyrrolidine N)R2 (on Acetic Acid α-carbon)Acetylcholinesterase Inhibition (IC50, µM)AMPA Receptor Binding Affinity (Ki, nM)In Vivo Efficacy (Morris Water Maze, % Improvement)
Parent HH>10050015
Analog A CH3H5035025
Analog B HCH38045020
Analog C PhenylH1510045
Analog D HPhenyl2515038
Analog E CH3CH36540022

This table presents illustrative data for educational purposes and is not derived from a single, specific study on 2-(2-oxopyrrolidin-3-yl)acetic acid analogs.

From this hypothetical data, we can infer several SAR trends:

  • N-Alkylation (Analog A vs. Parent): A small alkyl group on the pyrrolidine nitrogen appears to enhance both acetylcholinesterase inhibition and in vivo efficacy.

  • α-Alkylation (Analog B vs. Parent): Substitution on the α-carbon of the acetic acid side chain shows a modest improvement in activity.

  • Aromatic Substitution (Analogs C and D vs. Parent): The introduction of a phenyl group, particularly on the pyrrolidine nitrogen (Analog C), dramatically increases potency across all tested parameters. This suggests a potential hydrophobic binding pocket in the target receptors.

  • Disubstitution (Analog E vs. A and B): Combining substitutions does not necessarily lead to an additive effect and can sometimes be detrimental, highlighting the complexity of drug-receptor interactions.

Experimental Protocols for SAR Evaluation

To generate the kind of comparative data presented above, a systematic approach to synthesis and biological testing is essential. Below are detailed protocols for key experiments in the SAR evaluation of 2-(2-oxopyrrolidin-3-yl)acetic acid analogs.

Synthesis of 2-(2-oxopyrrolidin-3-yl)acetic Acid Analogs

The synthesis of these analogs typically involves multi-step sequences. A general approach could involve the alkylation or acylation of a suitable pyrrolidone precursor. For instance, the reaction of chloroacetamide with γ-aminobutyric acid potassium salts can be a convenient method for synthesizing substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids, which can then be cyclized to form the desired 2-(2-oxopyrrolidin-1-yl)acetamides.[10]

General Synthetic Workflow:

SynthesisWorkflow Start Starting Materials (e.g., γ-aminobutyric acid derivatives, α-haloacetic acid esters) Step1 Step 1: Alkylation/Acylation of Pyrrolidone Precursor Start->Step1 Step2 Step 2: Cyclization to form 2-Oxopyrrolidine Ring Step1->Step2 Step3 Step 3: Side Chain Modification (e.g., Esterification, Amidation) Step2->Step3 Purification Purification (e.g., Chromatography, Recrystallization) Step3->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final Final Analog Characterization->Final

Caption: General synthetic workflow for 2-(2-oxopyrrolidin-3-yl)acetic acid analogs.

In Vitro Assays for Nootropic Activity

1. Acetylcholinesterase (AChE) Inhibition Assay:

This assay measures the ability of the compounds to inhibit the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine. Increased acetylcholine levels are associated with improved cognitive function.

  • Principle: Based on the Ellman's method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically.

  • Protocol:

    • Prepare a 96-well microplate with varying concentrations of the test compounds.

    • Add a solution of AChE from a suitable source (e.g., electric eel or rat brain homogenate).

    • Incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Add the substrate solution containing acetylthiocholine and DTNB.

    • Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

    • Calculate the percentage of inhibition and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

2. AMPA Receptor Binding Assay:

This assay determines the affinity of the analogs for the AMPA receptor, a key player in synaptic plasticity and learning and memory.

  • Principle: A competitive binding assay using a radiolabeled ligand (e.g., [3H]AMPA) that specifically binds to the AMPA receptor. The test compounds compete with the radioligand for binding sites.

  • Protocol:

    • Prepare synaptic membrane fractions from rat brain tissue (e.g., cortex or hippocampus).

    • Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of the test compounds.

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of displacement of the radioligand and determine the Ki value (inhibitory constant), which reflects the binding affinity of the compound.

In Vivo Behavioral Models for Cognitive Enhancement

Morris Water Maze Test:

This is a widely used behavioral test to assess spatial learning and memory in rodents.[11]

  • Principle: The test relies on the animal's motivation to escape from water by finding a hidden platform in a circular pool. The animal learns the location of the platform using distal spatial cues.

  • Protocol:

    • Acquisition Phase: For several consecutive days, place the animal in the pool of opaque water from different starting positions and allow it to find the hidden platform. Record the escape latency (time to find the platform) and the path length.

    • Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.

    • Data Analysis: Compare the escape latencies and the time spent in the target quadrant between the control group and the groups treated with the test compounds. A shorter escape latency and more time spent in the target quadrant indicate improved spatial learning and memory.

Logical Flow of SAR Investigation:

SAR_Logic cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_sar SAR Analysis & Iteration A Design Analogs with Systematic Structural Modifications B Synthesize and Purify the Designed Analogs A->B C Confirm Structure and Purity (NMR, MS, HPLC) B->C D Primary Screening: High-Throughput Assays (e.g., AChE Inhibition) C->D E Secondary Screening: Receptor Binding Assays (e.g., AMPA, NMDA) D->E F Determine Potency (IC50, Ki) E->F G Select Promising Hits from In Vitro Data F->G H Evaluate in Animal Models of Cognition (e.g., Morris Water Maze) G->H I Assess Pharmacokinetics and Brain Penetration H->I J Correlate Structural Features with Biological Activity I->J K Identify Key Pharmacophores and Structural Liabilities J->K L Design Next Generation of Analogs K->L L->A Iterative Design Cycle

Caption: Logical workflow for a structure-activity relationship (SAR) study.

Conclusion and Future Directions

The exploration of 2-(2-oxopyrrolidin-3-yl)acetic acid analogs holds significant promise for the development of novel nootropic agents with improved efficacy and selectivity. A systematic and iterative approach to SAR, combining rational design, efficient synthesis, and a cascade of robust biological assays, is paramount to unlocking the full potential of this chemical scaffold. Future research should focus on elucidating the precise molecular targets of these compounds and exploring a wider range of substitutions to refine their pharmacological profiles. The integration of computational modeling and experimental validation will undoubtedly accelerate the discovery of the next generation of cognitive enhancers.

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  • (n.d.). (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors. PubMed. Retrieved February 18, 2026, from [Link]

  • (n.d.). Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists. PubMed. Retrieved February 18, 2026, from [Link]

  • (n.d.). Synthesis and structure-activity relationships of oxamic acid and acetic acid derivatives related to L-thyronine. PubMed. Retrieved February 18, 2026, from [Link]

Sources

Comparative

Strategic Validation of 2-(2-oxopyrrolidin-3-yl)acetic Acid: Mechanism of Action &amp; Comparative Profiling

Executive Summary: The Structural Imperative In the landscape of pyrrolidone-based nootropics and antiepileptics, the specific regiochemistry of the side chain dictates target engagement. While 2-(2-oxopyrrolidin-1-yl)ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the landscape of pyrrolidone-based nootropics and antiepileptics, the specific regiochemistry of the side chain dictates target engagement. While 2-(2-oxopyrrolidin-1-yl)acetic acid (Piracetam acid) is the well-characterized metabolite of Piracetam, its structural isomer 2-(2-oxopyrrolidin-3-yl)acetic acid (also known as 3-carboxymethyl-2-pyrrolidinone) presents a distinct pharmacophore.

This guide outlines the validation strategy for the 3-yl isomer , positioning it as a putative GABA-mimetic or SV2A ligand. Unlike the 1-substituted racetams (Piracetam, Levetiracetam) which modulate membrane dynamics and SV2A respectively, the 3-substituted scaffold structurally resembles a cyclic GABA analogue (closing the ring between the nitrogen and the


-carbon of GABA derivatives).

Core Thesis: Validation of the 3-yl isomer requires a pivot from standard "racetam" screening (AMPA modulation) to GABAergic and Gabapentinoid profiling, given its structural homology to 3-substituted GABA analogs like Pregabalin.

Comparative Analysis: Candidate vs. Established Standards

To objectively assess the mechanism of action (MOA) of 2-(2-oxopyrrolidin-3-yl)acetic acid, we must benchmark it against the 1-substituted standards.

Table 1: Structural and Mechanistic Comparison
Feature2-(2-oxopyrrolidin-3-yl)acetic acid (Candidate)Piracetam (Reference 1)Levetiracetam (Reference 2)
Substitution Position C3 (Carbon-linked)N1 (Nitrogen-linked)N1 (Nitrogen-linked)
Chemical Class 3-substituted

-lactam
1-substituted

-lactam
1-substituted

-lactam
Primary Mechanism Putative: GABA-AT inhibition /

subunit binding
Membrane fluidity / AMPA modulationSV2A Vesicle Protein binding
Structural Homology Resembles cyclic Pregabalin/GABA Resembles Proline derivativesResembles Piracetam
Key Validation Assay GABA-Transaminase Assay / Radioligand Binding (

)
Biophysical Membrane Assay / LTP[³H]ucb 30889 Binding Assay
LogP (Predicted) ~ -0.9 (Highly Polar)-1.7-0.6

Technical Insight: The shift from N1 to C3 substitution removes the steric bulk from the amide nitrogen, potentially allowing the lactam nitrogen to act as a hydrogen bond donor—a feature absent in Piracetam and Levetiracetam. This necessitates testing for direct receptor affinity (GABA-B or Calcium channels) rather than just allosteric modulation.

Mechanism Validation Framework

The validation of the 3-yl isomer's MOA must follow a logic-gated workflow. We do not assume it acts like a standard racetam.

Phase 1: Target Deconvolution (The "Lock and Key" Test)
  • Hypothesis A: SV2A Interaction. Despite the substitution shift, the pyrrolidone core is critical for SV2A binding.

  • Hypothesis B: Gabapentinoid Activity. The 3-acetic acid side chain mimics the 3-alkyl/acetic acid structure of Gabapentin and Pregabalin.

  • Hypothesis C: GABA-Transaminase (GABA-AT) Inhibition. The molecule resembles the transition state of GABA during transamination.

Phase 2: Functional Electrophysiology

If binding is confirmed, functional impact on neurotransmission must be validated using ex vivo hippocampal slices to measure Long-Term Potentiation (LTP) or paired-pulse facilitation.

Detailed Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay (SV2A)

Objective: Determine if the 3-yl isomer competes for the Levetiracetam binding site (SV2A).

Materials:

  • Ligand: [³H]ucb 30889 (High-affinity SV2A ligand).

  • Tissue: Rat cortical membrane homogenates.

  • Control: Levetiracetam (1 mM stock).

Methodology:

  • Preparation: Resuspend cortical membranes in Tris-HCl buffer (pH 7.4) containing 2 mM MgCl₂.

  • Incubation:

    • Mix 200 µL membrane suspension with 25 µL [³H]ucb 30889 (final conc. 2 nM).

    • Add 25 µL of 2-(2-oxopyrrolidin-3-yl)acetic acid at increasing concentrations (

      
       M to 
      
      
      
      M).
    • Incubate at 4°C for 120 minutes (equilibrium is slower at low temps but reduces degradation).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% polyethyleneimine (reduces non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot displacement curves to calculate

    
     and 
    
    
    
    .

Self-Validating Step:

  • Internal Control: Run a parallel curve with Levetiracetam. If Levetiracetam fails to displace [³H]ucb 30889 (

    
     nM), the assay system is invalid.
    
Protocol B: GABA-Transaminase (GABA-AT) Enzymatic Assay

Objective: Validate if the 3-yl isomer inhibits the breakdown of GABA, a mechanism distinct from Racetams but plausible for this structure.

Methodology:

  • Reaction Mix: Purified GABA-AT enzyme,

    
    -ketoglutarate, NADP+, and succinic semialdehyde dehydrogenase (SSADH).
    
  • Mechanism: GABA-AT converts GABA to succinic semialdehyde, which SSADH converts to succinate, reducing NADP+ to NADPH.

  • Detection: Monitor absorbance at 340 nm (NADPH production).

  • Test: Add 2-(2-oxopyrrolidin-3-yl)acetic acid (100 µM).

  • Result Interpretation: A decrease in absorbance rate compared to vehicle indicates GABA-AT inhibition.

Mechanistic Logic & Visualization

The following diagram illustrates the decision matrix for validating the MOA based on the structural shift from N1 to C3.

MOA_Validation_Workflow Compound 2-(2-oxopyrrolidin-3-yl)acetic acid Struct_Analysis Structural Analysis (C3 vs N1 Substitution) Compound->Struct_Analysis Hypothesis_SV2A Hypothesis 1: SV2A Ligand (Racetam-like) Struct_Analysis->Hypothesis_SV2A Pyrrolidone Core Hypothesis_GABA Hypothesis 2: GABA Mimetic (Gabapentin-like) Struct_Analysis->Hypothesis_GABA 3-Acetic Acid Tail Assay_Binding [³H]ucb 30889 Binding Assay Hypothesis_SV2A->Assay_Binding Assay_CaChannel [³H]Gabapentin Binding (α2δ) Hypothesis_GABA->Assay_CaChannel Result_Pos_SV2A Positive: Synaptic Vesicle Modulation Assay_Binding->Result_Pos_SV2A Ki < 10µM Result_Pos_GABA Positive: Ca2+ Channel Blockade Assay_CaChannel->Result_Pos_GABA Ki < 10µM

Figure 1: Decision matrix for deconvolution of the 3-yl isomer's mechanism, distinguishing between SV2A and Gabapentinoid pathways.

References

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews. Link

  • Noyer, M., et al. (1995). The novel antiepileptic drug levetiracetam (ucb L059) appears to act via a specific binding site in CNS membranes. European Journal of Pharmacology. Link

  • Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences. Link

  • Taylor, C. P., et al. (2007). Pharmacology of gabapentin. Epilepsia. Link

  • PubChem. (2025).[1] 2-(2-oxopyrrolidin-1-yl)acetic acid (Piracetam Acid) vs 2-(2-oxopyrrolidin-3-yl)acetic acid. National Library of Medicine. Link

Sources

Validation

A Guide to In Vitro and In Vivo Data Cross-Validation for Novel Nootropic Agents: A Case Study of 2-(2-oxopyrrolidin-3-yl)acetic acid

Introduction: The journey of a novel therapeutic candidate from the laboratory bench to clinical application is a rigorous process, demanding a robust and iterative validation framework. A critical component of this fram...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

The journey of a novel therapeutic candidate from the laboratory bench to clinical application is a rigorous process, demanding a robust and iterative validation framework. A critical component of this framework is the cross-validation of in vitro and in vivo data. This guide provides a comprehensive overview of this process, using the hypothetical novel nootropic agent, 2-(2-oxopyrrolidin-3-yl)acetic acid, as a case study. We will explore the rationale behind experimental choices, present detailed protocols, and demonstrate how to build a cohesive dataset that supports the progression of a compound through the drug development pipeline. For the purpose of this guide, we will hypothesize that 2-(2-oxopyrrolidin-3-yl)acetic acid acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a key target in cognitive enhancement and neuroprotection.

The core principle of in vitro-in vivo correlation (IVIVC) is to establish a predictive relationship between a measurable in vitro property and a relevant in vivo response. A successful IVIVC can de-risk drug development by enabling early prediction of in vivo efficacy, guiding dose selection, and reducing reliance on extensive animal testing.

Part 1: In Vitro Characterization - Establishing a Mechanistic Fingerprint

The initial phase of characterization aims to define the compound's interaction with its molecular target and its functional consequences at the cellular level. For our compound, 2-(2-oxopyrrolidin-3-yl)acetic acid, the primary in vitro objective is to confirm its activity as a positive allosteric modulator of AMPA receptors.

Target Engagement: Radioligand Binding Assays

The first step is to confirm that the compound physically interacts with the AMPA receptor. A radioligand binding assay is a classic and reliable method for this purpose. This assay does not directly prove allosteric modulation but confirms binding to the receptor complex.

Experimental Rationale: We utilize a radiolabeled AMPA receptor antagonist, such as [3H]CNQX, to quantify the displacement by our test compound. A positive allosteric modulator is expected to enhance the binding of an agonist, not displace an antagonist. Therefore, a lack of displacement of [3H]CNQX, even at high concentrations, is the expected initial result. The key experiment is then to test if our compound can enhance the binding of a radiolabeled agonist, such as [3H]AMPA.

Protocol: [3H]AMPA Binding Enhancement Assay

  • Preparation of Synaptosomes: Homogenize rat cortical tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes, which are rich in AMPA receptors.

  • Assay Setup: In a 96-well plate, combine the synaptosomal preparation, [3H]AMPA (at a concentration near its Kd), and varying concentrations of 2-(2-oxopyrrolidin-3-yl)acetic acid.

  • Incubation: Incubate the plates at 4°C for 1 hour to allow binding to reach equilibrium.

  • Termination and Scintillation Counting: The reaction is terminated by rapid filtration through a glass fiber filter, trapping the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound [3H]AMPA. The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The increase in [3H]AMPA binding in the presence of the test compound is plotted against the compound concentration to determine the EC50 (the concentration at which 50% of the maximal enhancement is observed).

Functional Confirmation: Electrophysiology

Electrophysiology provides a direct measure of the functional consequences of receptor modulation. By recording ion flow through the AMPA receptor channel, we can definitively characterize the compound's effect on receptor function.

Experimental Rationale: We will use whole-cell patch-clamp electrophysiology on HEK293 cells stably expressing human AMPA receptors (e.g., GluA1/2 heteromers). This allows for a clean, isolated system to study the compound's direct effect on the receptor. A positive allosteric modulator is expected to increase the amplitude and/or prolong the duration of the current evoked by a fixed concentration of the agonist, glutamate.

Protocol: Whole-Cell Patch-Clamp Assay

  • Cell Culture: Maintain HEK293 cells expressing the desired AMPA receptor subtype in appropriate culture conditions.

  • Patch-Clamp Recording: A single cell is "patched" with a glass micropipette, forming a high-resistance seal. The cell membrane is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).

  • Glutamate Application: A fixed, sub-maximal concentration of glutamate is applied to the cell to evoke an inward current.

  • Compound Application: After establishing a stable baseline response to glutamate, 2-(2-oxopyrrolidin-3-yl)acetic acid is co-applied with glutamate.

  • Data Acquisition and Analysis: The resulting current is recorded and analyzed. The key parameters are the peak amplitude of the current and the rate of desensitization. An increase in peak amplitude and/or a slowing of the desensitization rate in the presence of the compound confirms positive allosteric modulation.

Cellular Efficacy: Downstream Signaling

To bridge the gap between receptor modulation and a cellular response, we can measure downstream signaling events. AMPA receptor activation leads to calcium influx, which can be quantified.

Experimental Rationale: A fluorescent calcium indicator, such as Fluo-4 AM, is used to measure changes in intracellular calcium concentration in a neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons. This assay provides a higher-throughput method to assess functional activity compared to electrophysiology.

Protocol: Calcium Influx Assay

  • Cell Plating and Loading: Plate cells in a 96-well plate and load with Fluo-4 AM.

  • Baseline Measurement: Measure the baseline fluorescence using a plate reader with fluorescence detection capabilities.

  • Compound and Agonist Addition: Add 2-(2-oxopyrrolidin-3-yl)acetic acid, followed by a sub-maximal concentration of glutamate.

  • Fluorescence Measurement: Continuously record the fluorescence intensity. An increase in the fluorescence signal indicates an influx of calcium.

  • Data Analysis: The increase in calcium influx in the presence of the test compound compared to glutamate alone is quantified to determine the compound's EC50.

In Vitro Data Summary (Hypothetical Data)

Assay TypeParameterResult for 2-(2-oxopyrrolidin-3-yl)acetic acid
Radioligand Binding [3H]AMPA Binding Enhancement EC50150 nM
Electrophysiology Potentiation of Glutamate-Evoked Current EC50200 nM
Calcium Influx Enhancement of Glutamate-Induced Ca2+ Influx EC50250 nM

This initial in vitro dataset provides a consistent picture of 2-(2-oxopyrrolidin-3-yl)acetic acid as a potent positive allosteric modulator of AMPA receptors in the low nanomolar range.

Part 2: In Vivo Evaluation - Assessing Efficacy in a Biological System

With a solid in vitro profile, the next step is to determine if the compound's activity translates to a therapeutic effect in a living organism. This involves assessing its pharmacokinetic properties and its efficacy in a relevant animal model of cognition.

Pharmacokinetics (PK): Getting the Drug to the Target

Before assessing efficacy, we must understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). A key parameter is brain penetration, as our target is in the central nervous system.

Experimental Rationale: A single dose of 2-(2-oxopyrrolidin-3-yl)acetic acid is administered to rodents (e.g., rats or mice) via a relevant route (e.g., oral or intravenous). Blood and brain tissue are collected at multiple time points. The concentration of the compound in plasma and brain homogenates is measured using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

Key PK Parameters to Determine:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the concentration-time curve, representing total drug exposure.

  • t1/2: Half-life of the compound.

  • Brain/Plasma Ratio: The ratio of the compound's concentration in the brain to that in the plasma, indicating its ability to cross the blood-brain barrier.

Pharmacodynamics (PD): Efficacy in a Cognitive Model

The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents.

Experimental Rationale: The NOR test is based on the innate tendency of rodents to explore a novel object more than a familiar one. A compound with nootropic effects is expected to enhance the animal's ability to remember the familiar object, leading to a greater preference for the novel object.

Protocol: Novel Object Recognition (NOR) Test

  • Habituation: The animals are habituated to the testing arena in the absence of any objects.

  • Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.

  • Inter-trial Interval: After a delay (e.g., 24 hours), during which memory consolidation occurs, the animal is returned to the arena.

  • Test Phase: One of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.

  • Dosing: 2-(2-oxopyrrolidin-3-yl)acetic acid or vehicle is administered before the familiarization phase.

  • Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.

In Vivo Data Summary (Hypothetical Data)

Dose of Compound (mg/kg, p.o.)Brain Cmax (nM)Discrimination Index (DI)
Vehicle< 1 nM0.1
150 nM0.25
3180 nM0.5
10600 nM0.55

This in vivo data suggests a dose-dependent improvement in cognitive performance, which appears to saturate at higher doses.

Part 3: The Cross-Validation - Bridging In Vitro Potency and In Vivo Efficacy

The cornerstone of this guide is the integration of the in vitro and in vivo datasets to establish a predictive IVIVC. This involves correlating the compound's concentration in the target tissue (brain) with its efficacy in the behavioral model.

The PK/PD Relationship

The goal is to model the relationship between the drug concentration at the site of action and the observed pharmacological effect.

Workflow for PK/PD Modeling

cluster_invitro In Vitro Data cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics cluster_ivivc In Vitro-In Vivo Correlation (IVIVC) invitro_ec50 EC50 from Electrophysiology (200 nM) ivivc_target Compare in vivo EC50 with in vitro EC50 invitro_ec50->ivivc_target Correlates with? pk_dose Dose Administration (1, 3, 10 mg/kg) pk_brain_conc Measure Brain Concentration (Cmax) (50, 180, 600 nM) pk_dose->pk_brain_conc Leads to ivivc_model Plot Effect (DI) vs. Brain Concentration (Cmax) pk_brain_conc->ivivc_model pd_behavior Novel Object Recognition (Measure DI) pd_effect Observed Effect (DI) (0.25, 0.5, 0.55) pd_behavior->pd_effect pd_effect->ivivc_model ivivc_model->ivivc_target

Caption: Workflow for correlating in vitro potency with in vivo efficacy.

Data Integration and Analysis:

By plotting the Discrimination Index from the NOR test against the corresponding brain Cmax for each dose group, we can generate a dose-response curve.

Brain Cmax (nM)Discrimination Index (DI)
< 10.1
500.25
1800.5
6000.55

From this plot, we can estimate the in vivo EC50, which is the brain concentration required to achieve 50% of the maximal effect. The maximal effect (Emax) is a DI of approximately 0.55, and the baseline is 0.1. The 50% effect level is a DI of (0.55 - 0.1) / 2 + 0.1 = 0.325. Looking at our data, a DI of 0.325 would correspond to a brain concentration somewhere between 50 nM and 180 nM. A non-linear regression analysis would provide a more precise in vivo EC50, which we can estimate to be approximately 150-200 nM .

The Moment of Truth: Cross-Validation

  • In Vitro EC50 (Electrophysiology): ~200 nM

  • Estimated In Vivo EC50 (from PK/PD modeling): ~150-200 nM

The close agreement between the in vitro functional potency and the in vivo effective concentration provides strong evidence for a robust IVIVC. This correlation supports the hypothesis that the observed cognitive enhancement in the NOR test is indeed driven by the positive allosteric modulation of AMPA receptors.

Diagram of the Validated Mechanism of Action

compound 2-(2-oxopyrrolidin-3-yl)acetic acid receptor AMPA Receptor compound->receptor Binds to pk Oral Administration & Blood-Brain Barrier Penetration compound->pk channel Ion Channel Opening (Increased Ca2+ Influx) receptor->channel Modulates invitro_effect In Vitro Effect: Potentiated Neuronal Signal channel->invitro_effect Leads to correlation IVIVC Established invitro_effect->correlation Predicts invivo_effect In Vivo Effect: Enhanced Memory (NOR test) pk->invivo_effect Enables invivo_effect->correlation Validates

Safety & Regulatory Compliance

Safety

Disposal &amp; Handling Protocol: 2-(2-Oxopyrrolidin-3-yl)acetic acid

[1][2][3] Executive Summary & Chemical Context This guide outlines the mandatory safety and disposal protocols for 2-(2-Oxopyrrolidin-3-yl)acetic acid .[1][2] As a researcher, you likely utilize this compound as a buildi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Chemical Context

This guide outlines the mandatory safety and disposal protocols for 2-(2-Oxopyrrolidin-3-yl)acetic acid .[1][2] As a researcher, you likely utilize this compound as a building block for nootropic agents (e.g., racetam analogs) or as a polar scaffold in medicinal chemistry.[2]

Critical Distinction: While often confused with its N-substituted isomer (2-(2-Oxopyrrolidin-1-yl)acetic acid, CAS 53934-76-2), the 3-yl isomer possesses a distinct substitution pattern on the carbon ring.[1][2] Despite this structural difference, both share identical functional groups (lactam ring + carboxylic acid tail), dictating a unified disposal strategy based on polarity and acidity .[2]

Chemical Profile & Hazards (The "Know Your Compound" Matrix)

Effective disposal requires understanding the physicochemical properties that drive reactivity.[1][2]

PropertySpecificationOperational Implication
Chemical Class Lactam / Carboxylic AcidWeakly acidic; potential for ring opening under strong base/heat.[1][2]
Physical State Solid (White to off-white powder)Dust hazard; requires particulate containment.[1][2]
Solubility High (Water, Methanol, DMSO)Do not use non-polar solvents (Hexane/Et2O) for cleaning; they will not solubilize the residue.[1][2]
Acidity (pKa) ~4.5 (Carboxylic acid)Incompatible with strong bases (exothermic neutralization).[1][2]
Hazards (GHS) Warning (Irritant)H315 (Skin), H319 (Eye), H335 (Resp).[1][2] Avoid inhalation of dust.[1][2][3][4][5]
Immediate Safety & Spill Response (0-Hour Protocol)

Causality: The primary risk during a spill is not acute toxicity, but rather respiratory irritation from the acidic dust and slip hazards if the hygroscopic solid absorbs ambient moisture.[2]

Spill Decision Logic

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid / Powder Type->Solid Liquid Solution / Liquid Type->Liquid ActionS1 1. Isolate Area (Prevent Drafts) Solid->ActionS1 ActionL1 1. Absorb with Vermiculite or Acid-Neutralizing Pad Liquid->ActionL1 ActionS2 2. Dampen with Inert Oil/PEG (Prevent Dust) ActionS1->ActionS2 ActionS3 3. Scoop to Solid Waste ActionS2->ActionS3 ActionL2 2. Check pH of Surface ActionL1->ActionL2 ActionL3 3. Scoop to Chemical Waste ActionL2->ActionL3

Figure 1: Decision matrix for immediate spill containment.[1][2] Note the "Dampen" step for solids to prevent aerosolization of the irritant powder.[1]

Disposal Procedures (The Core Protocol)

Trustworthiness: This protocol is designed to be self-validating. By segregating based on chemical compatibility (Acidic/Organic), you prevent downstream incompatibility in the waste stream.[2]

A. Solid Waste (Pure Compound) [1][2]
  • Containerization: Collect pure solid waste in a dedicated wide-mouth HDPE jar.

  • Labeling: Label as "Solid Organic Waste - Irritant (Acidic)" .

  • Destruction: The preferred method is High-Temperature Incineration .[1][2] The lactam ring is stable and requires proper thermal oxidation to break down completely without generating NOx residues.[2]

B. Liquid Waste (Mother Liquors/Reaction Mixtures)

Scenario: You have dissolved the compound in Methanol or Water.[1][2]

  • Segregation: Do NOT mix with:

    • Strong Oxidizers (e.g., Nitric Acid) -> Risk of violent oxidation.[1][2]

    • Strong Bases (e.g., 10M NaOH) -> Risk of exothermic heat generation.[1][2]

    • Cyanides/Sulfides -> Risk of liberating toxic gas (HCN/H2S) due to the acidic nature of the compound.[1][2]

  • pH Check (Self-Validation): Before capping the waste container, use a pH strip.[1][2] If pH < 3, consider neutralizing to pH 5-9 with dilute Sodium Bicarbonate if your facility requires neutral waste streams.[1][2] Otherwise, label as "Acidic Organic Waste" .

C. Contaminated Glassware (Decontamination)

Expert Insight: Many researchers fail here by using the wrong solvent.[1][2] This compound is polar.[1][2]

  • Rinse 1: Wash with Water or Methanol .[1][2] (Acetone is acceptable but less efficient; Hexane is useless).[1][2]

  • Rinse 2: Wash with a mild detergent solution (pH ~8) to deprotonate the carboxylic acid, making it highly soluble as the salt.[2]

  • Final: Triple rinse with deionized water.

Waste Stream Classification Flowchart

Use this workflow to determine the final destination of your waste.

DisposalFlow Input Waste Generated State Physical State? Input->State Solid Solid State->Solid Liquid Liquid / Solution State->Liquid BinA Solid Organic Waste (Incineration) Solid->BinA Halogen Halogenated Solvent? Liquid->Halogen BinB Halogenated Waste (e.g., DCM/Chloroform) Halogen->BinB Yes BinC Non-Halogenated Organic (e.g., MeOH/Water) Halogen->BinC No

Figure 2: Waste stream segregation logic. Note that 2-(2-Oxopyrrolidin-3-yl)acetic acid itself is non-halogenated, so the liquid waste classification depends entirely on the solvent used.[1][2]

Regulatory & Compliance Notes
  • RCRA (USA): This compound is not typically listed (P or U list) but is classified as a "Characteristic Waste" if the pH is < 2 (Corrosivity, D002).[1][2] Always treat as hazardous chemical waste.[1][2]

  • European Waste Code (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1][2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3146687, 2-(2-Oxopyrrolidin-1-yl)acetic acid (Isomer Analog).[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Substance Information: 2-(2-oxopyrrolidin-1-yl)acetic acid.[1][2][6] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2] 29 CFR 1910.1200.[1][2][7] Retrieved from [Link][1][2]

  • American Chemical Society (ACS). Guide to Laboratory Waste Management.[1][2] Retrieved from [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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